molecular formula C9H8O4 B1276804 5-Formyl-2-methoxybenzoic acid CAS No. 84923-70-6

5-Formyl-2-methoxybenzoic acid

Cat. No.: B1276804
CAS No.: 84923-70-6
M. Wt: 180.16 g/mol
InChI Key: TTZPGMWNBQKNKX-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZPGMWNBQKNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398006
Record name 5-formyl-2-methoxybenzoic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84923-70-6
Record name 5-formyl-2-methoxybenzoic acid
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Record name 5-formyl-2-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid (CAS: 84923-70-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a valuable organic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy-substituted aromatic ring, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, particularly as a key intermediate for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 84923-70-6[1][2]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-Methoxy-5-formylbenzoic acid, 5-carboxy-4-methoxybenzaldehyde[2]
Appearance Solid[1]
pKa (Predicted) 3.74 ± 0.10[3]
Storage Temperature Room temperature, under inert atmosphere[1][3]
Table 2: Safety and Hazard Information
Hazard StatementGHS ClassificationPrecautionary Statement Codes
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264, P270, P301+P312, P330, P501
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P264, P280, P302+P352, P321, P332+P313, P362
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)P261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from PubChem and commercial suppliers.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formylation of a precursor followed by the hydrolysis of the resulting ester. A high-yield synthesis of the key intermediate, methyl 5-formyl-2-methoxybenzoate, has been reported.[4]

Step 1: Synthesis of Methyl 2-methoxybenzoate

This initial step involves the methylation of salicylic acid.

  • Materials:

    • Salicylic acid

    • Potassium carbonate

    • Dimethyl sulfate

    • Acetone

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Add salicylic acid, potassium carbonate, and acetone to a reaction vessel.

    • Heat the mixture to 50-60 °C.

    • Add dimethyl sulfate dropwise and allow the reaction to proceed for 1-5 hours.

    • Supplement with additional potassium carbonate and dimethyl sulfate and continue the reaction for 12-48 hours.

    • After the reaction is complete, evaporate approximately 60% of the solvent.

    • Cool the mixture to 20 °C and add water.

    • Filter the solution and extract the filtrate with DCM.

    • Concentrate the organic extract to obtain methyl 2-methoxybenzoate.

Step 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate

This step introduces the formyl group to the aromatic ring.

  • Materials:

    • Methyl 2-methoxybenzoate (from Step 1)

    • Methanesulfonic acid

    • Urotropine (hexamethylenetetramine)

    • Sodium hydroxide solution

    • Water

  • Procedure: [4]

    • Cool methyl 2-methoxybenzoate and methanesulfonic acid to 0-10 °C.

    • Add urotropine to the cooled mixture.

    • Heat the reaction mixture to 90 °C and maintain for 10-20 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction vessel and adjust the pH to 6-7 with a sodium hydroxide solution.

    • Filter the resulting precipitate.

    • Wash the filter cake with water and dry to obtain methyl 5-formyl-2-methoxybenzoate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials:

    • Methyl 5-formyl-2-methoxybenzoate (from Step 2)

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and water.

    • Add sodium hydroxide to the solution.

    • Heat the mixture under reflux for approximately 4 hours.

    • After cooling, add concentrated HCl to precipitate the product.

    • Filter the white crystalline precipitate and wash with water to yield this compound.

Application in the Synthesis of Bioactive Molecules: A Workflow

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. The aldehyde and carboxylic acid functionalities allow for a wide range of chemical transformations.

G start This compound (CAS: 84923-70-6) step1 Amide/Ester Formation (via Carboxylic Acid) start->step1 Functional Group Derivatization step2 Reductive Amination/Condensation (via Formyl Group) start->step2 Functional Group Derivatization step3 Cyclization Reactions step1->step3 step2->step3 step4 Lead Compound Synthesis step3->step4 step5 In Vitro Biological Screening (e.g., PTP1B, PPAR assays) step4->step5 step6 Lead Optimization step5->step6 SAR Studies end Drug Candidate step6->end

Drug discovery workflow using this compound.

Role in Drug Development: PTP1B Inhibition

Derivatives of this compound are utilized in the synthesis of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.

PTP1B Signaling Pathway and Inhibition

The diagram below illustrates the role of PTP1B in insulin signaling and how its inhibition can lead to a therapeutic effect.

G cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) InsulinReceptor->IRS Phosphorylates Insulin Insulin Insulin->InsulinReceptor Binds PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates (Inhibits Signaling) PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inhibitor Derivative of This compound Inhibitor->PTP1B Inhibits

PTP1B's role in insulin signaling and its inhibition.
Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol describes a common method for screening compounds for PTP1B inhibitory activity using a colorimetric substrate.

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Nitrophenyl phosphate (pNPP) as substrate

    • Test compound (dissolved in DMSO)

    • Positive control (e.g., Suramin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add a small volume of the test compound dilution or control to each well.

    • Add the PTP1B enzyme solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a further 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its readily modifiable functional groups provide a gateway to a wide array of complex molecular architectures. As demonstrated, it is a key precursor for the synthesis of compounds targeting critical enzymes like PTP1B, highlighting its importance in the development of novel therapeutics for metabolic diseases. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to utilize this compound in their drug discovery endeavors.

References

physical and chemical properties of 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Formyl-2-methoxybenzoic acid, a key intermediate in organic synthesis. The document details the compound's chemical identity, physicochemical properties, and spectroscopic data, with a focus on presenting quantitative information in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its chemical reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

This compound, also known as 2-methoxy-5-formylbenzoic acid, is an aromatic organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a formyl (aldehyde) group attached to a benzene ring.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 84923-70-6[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC1=C(C=C(C=C1)C=O)C(=O)O[1]
InChI InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12)[1]
InChIKey TTZPGMWNBQKNKX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and potential biological activity. The available data, largely predicted, are summarized below.

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical Form Solid
Boiling Point (Predicted) 371.1 ± 27.0 °C at 760 mmHg[2]
Density (Predicted) 1.309 ± 0.06 g/cm³[2]
pKa (Predicted) 3.74 ± 0.10[3]
Solubility in Water (Predicted) 2 g/L at 25 °C (Slightly soluble)[3]
Storage Temperature Room temperature, under an inert atmosphere[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for the acid are not widely published, predicted data and information from related compounds provide valuable insights.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 181.04953
[M+Na]⁺ 203.03147
[M-H]⁻ 179.03497
[M]⁺ 180.04170

(Data from PubChemLite)[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR data for this compound is not available in the searched literature. However, the expected chemical shifts can be inferred from the structure and data for analogous compounds. The proton NMR (¹H NMR) spectrum would be expected to show signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the acidic proton of the carboxylic acid. The carbon-13 NMR (¹³C NMR) spectrum would display distinct signals for each of the nine carbon atoms in their unique chemical environments.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the aldehyde (~1690 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Experimental Protocols

This compound is typically synthesized from its methyl ester, methyl 5-formyl-2-methoxybenzoate. The synthesis of the ester followed by its hydrolysis is a common and efficient route.

Synthesis of Methyl 5-formyl-2-methoxybenzoate

A widely used method for the formylation of methyl 2-methoxybenzoate (methyl o-anisate) is the Duff reaction or a related formylation using hexamethylenetetramine.

Experimental Protocol: Formylation of Methyl 2-methoxybenzoate [4]

  • Materials:

    • Methyl 2-methoxybenzoate (methyl o-anisate)

    • Trifluoroacetic acid

    • Hexamethylenetetramine

    • Ethyl acetate

    • Sodium bicarbonate

    • Anhydrous magnesium sulfate

    • n-Hexane

    • Diisopropyl ether

    • Ice bath

    • Standard laboratory glassware for reflux, extraction, and chromatography

  • Procedure:

    • Dissolve 16.6 g of methyl o-anisate in 100 ml of trifluoroacetic acid.

    • Cool the solution in an ice bath and add 14.0 g of hexamethylenetetramine.

    • Reflux the mixture for 2 hours.

    • Remove the solvent by distillation under reduced pressure.

    • Pour the residue into 120 ml of water.

    • Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic extract with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation under reduced pressure.

    • Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.

    • Recrystallize the product from diisopropyl ether to yield colorless crystals.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 5-formyl-2-methoxybenzoate start Start dissolve Dissolve Methyl o-anisate in Trifluoroacetic Acid start->dissolve add_hexamine Add Hexamethylenetetramine (ice-cooling) dissolve->add_hexamine reflux Reflux for 2 hours add_hexamine->reflux distill_solvent Remove Solvent (reduced pressure) reflux->distill_solvent add_water Pour into Water distill_solvent->add_water neutralize Neutralize with Sodium Bicarbonate add_water->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash and Dry Organic Extract extract->wash_dry distill_solvent2 Remove Solvent (reduced pressure) wash_dry->distill_solvent2 chromatography Column Chromatography distill_solvent2->chromatography recrystallize Recrystallize from Diisopropyl Ether chromatography->recrystallize end_product Methyl 5-formyl-2-methoxybenzoate recrystallize->end_product

Diagram 1: Workflow for the synthesis of methyl 5-formyl-2-methoxybenzoate.
Hydrolysis of Methyl 5-formyl-2-methoxybenzoate to this compound

The final step to obtain the target acid is the hydrolysis of the methyl ester. This is a standard procedure typically carried out under basic or acidic conditions.

Experimental Protocol: Ester Hydrolysis

  • Materials:

    • Methyl 5-formyl-2-methoxybenzoate

    • Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., hydrochloric acid)

    • Methanol or ethanol (as a co-solvent)

    • Standard laboratory glassware for reflux and work-up

  • Procedure (Basic Hydrolysis):

    • Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the alcohol under reduced pressure.

    • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis to this compound start Start with Methyl Ester dissolve Dissolve in Alcohol and Aqueous Base start->dissolve reflux Reflux dissolve->reflux cool Cool to Room Temp. reflux->cool remove_alcohol Remove Alcohol (reduced pressure) cool->remove_alcohol acidify Acidify to Precipitate remove_alcohol->acidify filter_dry Filter, Wash, and Dry acidify->filter_dry end_product This compound filter_dry->end_product

Diagram 2: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the methoxy group on the aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to a primary alcohol.

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in various condensation reactions.

  • Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing formyl and carboxylic acid groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Biological Activity and Signaling Pathways

There is limited direct information available in the searched literature regarding the specific biological activities of this compound or its involvement in defined signaling pathways. However, its precursor, methyl 5-formyl-2-methoxybenzoate, is known to be an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. This suggests that derivatives of this compound may have potential applications in metabolic and signaling research. Further investigation is required to elucidate any intrinsic biological activity of the acid itself.

Safety and Handling

Based on available GHS hazard statements, this compound should be handled with care.

Table 4: GHS Hazard Information

Hazard StatementDescriptionReference
H302 Harmful if swallowed[1][2]
H315 Causes skin irritation[1][2]
H319 Causes serious eye irritation[1][2]
H335 May cause respiratory irritation[1][2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical structure. While comprehensive experimental data on all its physical properties are not yet available, its synthesis and general reactivity are understood. This technical guide provides a consolidated resource of the current knowledge on this compound, which will be beneficial for chemists and pharmaceutical scientists. Further research is warranted to explore its potential biological activities and to fully characterize its physicochemical properties with experimental data.

References

An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that holds significance as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy group on a benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its structure, nomenclature, synthesis, and key chemical properties, with a focus on experimental data and protocols relevant to research and development.

Structure and Nomenclature

The structural and identifying information for this compound is summarized in the table below. The molecule consists of a benzoic acid core with a methoxy group at the C2 position and a formyl group at the C5 position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 84923-70-6[1]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]
Canonical SMILES COC1=C(C=C(C=C1)C=O)C(=O)O[1]
InChI Key TTZPGMWNBQKNKX-UHFFFAOYSA-N[1]
Synonyms 2-Methoxy-5-formylbenzoic acid, Benzoic acid, 5-formyl-2-methoxy-[1]

A 2D chemical structure diagram of this compound is provided below:

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Hydrolysis A Methyl o-anisate D Methyl 5-formyl-2-methoxybenzoate A->D Reflux B Hexamethylenetetramine B->D Reflux C Trifluoroacetic Acid C->D Reflux E Methyl 5-formyl-2-methoxybenzoate G This compound E->G Reflux, then Acidification F KOH / MeOH-THF F->G Reflux, then Acidification

References

An In-depth Technical Guide to the Solubility and Stability of 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid (CAS: 84923-70-6) is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry.[1][2][3][4][5] Its trifunctional nature, possessing a carboxylic acid, an aldehyde (formyl group), and a methoxy group, allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular scaffolds.[1][3] A notable application is in the preparation of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation development, and for ensuring the quality and shelf-life of resulting products.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes detailed experimental protocols for determining these properties and discusses potential degradation pathways based on its chemical structure and the behavior of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₈O₄[6][7]
Molecular Weight 180.16 g/mol [6][7]
CAS Number 84923-70-6[6][7]
Appearance Solid[8]
pKa (Predicted) 3.74 ± 0.10[7]
Storage Temperature Room Temperature, Inert Atmosphere[7][8]

Solubility Profile

The solubility of this compound is influenced by its aromatic carboxylic acid nature. A qualitative solubility in water has been reported as "slightly soluble" (微溶) at a concentration of 2 g/L at 25°C.[7] Due to its acidic nature, its solubility is expected to increase in alkaline solutions through the formation of a carboxylate salt.

Experimental Protocol for Determining Qualitative Solubility

This protocol can be used to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer or magnetic stirrer

  • Water bath (optional, for gentle heating)

  • Solvents to be tested (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl)

Procedure:

  • Add approximately 25 mg of this compound to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously agitate the mixture using a vortex mixer or by stirring for 60 seconds at room temperature.

  • Visually observe the solution to determine if the solid has dissolved.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

  • Record the observations for each solvent. For aqueous acidic and basic solutions, note any effervescence or color change.

Expected Results:

  • Water: Slightly soluble.

  • 5% NaOH: Soluble (due to salt formation).

  • 5% NaHCO₃: Soluble, possibly with effervescence (due to the acidic nature of the carboxylic acid).

  • 5% HCl: Insoluble.

  • Polar Organic Solvents (Methanol, Ethanol, DMSO, DMF): Expected to be soluble.

  • Non-polar Organic Solvents (Hexane, Toluene): Expected to be insoluble or have very low solubility.

A logical workflow for solubility testing is depicted in the following diagram.

G Diagram 1: Solubility Testing Workflow start Start with this compound sample test_water Test solubility in Water start->test_water is_water_soluble Soluble? test_water->is_water_soluble test_ph Test pH with litmus paper is_water_soluble->test_ph Yes test_naoh Test solubility in 5% NaOH is_water_soluble->test_naoh No acidic Acidic (Class Sa) test_ph->acidic test_org_solvents Test solubility in organic solvents (Methanol, Ethanol, DMSO, etc.) acidic->test_org_solvents is_naoh_soluble Soluble? test_naoh->is_naoh_soluble test_nahco3 Test solubility in 5% NaHCO3 is_naoh_soluble->test_nahco3 Yes test_hcl Test solubility in 5% HCl is_naoh_soluble->test_hcl No is_nahco3_soluble Soluble? test_nahco3->is_nahco3_soluble strong_acid Strong Acid (Class As) is_nahco3_soluble->strong_acid Yes weak_acid Weak Acid (Class Aw) is_nahco3_soluble->weak_acid No strong_acid->test_org_solvents weak_acid->test_org_solvents is_hcl_soluble Soluble? test_hcl->is_hcl_soluble base Base (Class B) - Unlikely is_hcl_soluble->base Yes neutral_compound Characterize as Neutral/Inert in aqueous acid/base (Classes N, I) is_hcl_soluble->neutral_compound No base->test_org_solvents end End test_org_solvents->end neutral_compound->test_org_solvents

Caption: Logical workflow for the qualitative solubility determination of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly in the context of drug development and long-term storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated:

  • Oxidation: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, which would yield 2-methoxyterephthalic acid. This can be promoted by oxidizing agents or exposure to air over time.[1]

  • Reduction: The formyl group can be reduced to a primary alcohol, forming 2-hydroxymethyl-5-methoxybenzoic acid.[1]

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.[10][11] For this compound, this would result in 4-methoxybenzaldehyde.

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, although this is generally less facile than reactions involving the other functional groups.

  • Photodegradation: Aromatic aldehydes and carboxylic acids can be susceptible to degradation upon exposure to light.[12]

The potential degradation pathways are illustrated in the diagram below.

G Diagram 2: Potential Degradation Pathways main This compound oxidation_node Oxidation (e.g., H2O2, air) main->oxidation_node reduction_node Reduction (e.g., NaBH4) main->reduction_node thermal_node Thermal Stress (High Temperature) main->thermal_node photo_node Photolytic Stress (UV/Vis Light) main->photo_node hydrolysis_node Hydrolysis (Strong Acid/Base) main->hydrolysis_node oxidized_prod 2-Methoxyterephthalic acid oxidation_node->oxidized_prod reduced_prod 2-Hydroxymethyl-5-methoxybenzoic acid reduction_node->reduced_prod decarboxylated_prod 4-Methoxybenzaldehyde thermal_node->decarboxylated_prod photodegraded_prod Various Photoproducts photo_node->photodegraded_prod hydrolyzed_prod 5-Formyl-2-hydroxybenzoic acid hydrolysis_node->hydrolyzed_prod

Caption: Predicted degradation pathways for this compound under various stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation (stress testing) studies on this compound to assess its stability under various conditions.

Materials:

  • This compound

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC-UV or LC-MS system for analysis

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HCl (start with 0.1 M).

    • Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of NaOH (start with 0.1 M).

    • Follow the same temperature and time course as for acid hydrolysis.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period, protected from light.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method.

    • Quantify the remaining parent compound and characterize any significant degradation products.

Analytical Methodologies

The quantification of this compound and its potential degradation products requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

General HPLC Method Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric or formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan (likely around 230-280 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable chemical intermediate with a solubility profile characteristic of an aromatic carboxylic acid. While specific quantitative solubility data is limited, its solubility can be readily determined using standard laboratory protocols. The stability of the compound is influenced by its three functional groups, with the formyl group being particularly susceptible to oxidation and reduction, and the carboxylic acid group to thermal decarboxylation. The provided experimental protocols for solubility and forced degradation studies offer a framework for researchers and drug development professionals to thoroughly characterize this important molecule. A validated stability-indicating analytical method, such as HPLC-UV, is essential for accurately assessing its purity and stability over time. No direct involvement in signaling pathways has been identified in the literature, with its primary role being a versatile building block in chemical synthesis.

References

Safety and Handling of 5-Formyl-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Formyl-2-methoxybenzoic acid (CAS No: 84923-70-6). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimize exposure risks, and respond effectively to emergencies. This document synthesizes data from safety data sheets, and general chemical safety literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[1]

GHS Hazard Summary

The following table summarizes the GHS classification for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]
Pictograms and Signal Word

Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
CAS Number 84923-70-6[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance Solid
pKa (Predicted) 3.74 ± 0.10[2]
Solubility Slightly soluble (2 g/L at 25 °C)[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Glasses with Side Shields or Goggles respiratory Respiratory Protection (Use in a fume hood or with a dust mask if handling large quantities or generating dust) start Handling This compound start->lab_coat Always Wear start->gloves Always Wear start->eye_protection Always Wear start->respiratory As Needed

Figure 1: Recommended Personal Protective Equipment (PPE).
Handling Procedures

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

  • Dust Control: Minimize dust generation and accumulation.

Storage Conditions
  • Container: Store in a tightly closed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Atmosphere: For long-term storage, an inert atmosphere is recommended.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

The following table outlines the immediate first-aid procedures.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

For minor spills, trained laboratory personnel equipped with appropriate PPE can follow the protocol below. For major spills, evacuate the area and contact emergency services.

Spill_Response spill Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain the Spill (Use absorbent pads or dikes) ppe->contain absorb Absorb the Material (Use inert absorbent material like vermiculite or sand) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect decontaminate Decontaminate the Area (Wash with soap and water) collect->decontaminate dispose Dispose of Waste (Follow hazardous waste disposal guidelines) decontaminate->dispose report Report the Incident dispose->report

Figure 2: Minor Spill Response Workflow.

Toxicology and Biological Effects

Acute Toxicity
Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the mechanism of action or the biological signaling pathways directly affected by this compound. However, based on the activity of structurally related compounds, some potential areas for investigation can be hypothesized. It is crucial to note that these are not confirmed activities of this compound and require experimental validation.

  • Potential for Anti-inflammatory or Anti-allergic Activity: A structurally similar compound, 2-hydroxy-3-methoxybenzoic acid, has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[3] This suggests that this compound could potentially interact with signaling cascades involved in immune responses.

  • Potential for Anti-tumor Activity: Another related compound, 4-(3,4,5-trimethoxyphenoxy)benzoic acid, has demonstrated the ability to induce apoptosis in breast cancer cells through the modulation of cyclins, p53, and MAP kinases signaling pathways.[4] This raises the possibility that this compound might also possess cytotoxic or cell cycle-modulating properties.

  • Potential as an Enzyme Inhibitor: Benzoic acid derivatives are a common scaffold in the development of enzyme inhibitors. For instance, various substituted benzoic acids have been investigated as inhibitors of histone acetyltransferases (HATs).[5][6][7][8][9]

The following diagram illustrates a hypothetical interaction based on the known activity of a related compound, highlighting the need for further research.

Hypothetical_Signaling compound This compound (Hypothesized Target) receptor Cell Surface Receptor (e.g., FcεRI) compound->receptor Potential Interaction (Requires Investigation) enzyme Intracellular Enzyme (e.g., HAT, Kinase) compound->enzyme Potential Interaction (Requires Investigation) pathway Downstream Signaling Pathway (e.g., MAPK, NF-κB) receptor->pathway enzyme->pathway response Cellular Response (e.g., Inflammation, Apoptosis) pathway->response

Figure 3: Hypothetical Signaling Interactions for Further Research.

Reactivity and Stability

Chemical Stability

This compound is generally stable under recommended storage conditions.

Incompatible Materials
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.

Hazardous Decomposition Products

Specific data on the thermal decomposition products of this compound are not available. However, upon heating to decomposition, it may emit carbon monoxide and carbon dioxide. The thermal decomposition of benzoic acid is known to produce benzene and carbon dioxide at high temperatures.[10] The presence of the methoxy and formyl groups may lead to the formation of other aromatic and aliphatic fragments.

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.

Waste Disposal Protocol
  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in the regular trash.

Environmental Information

Ecotoxicity

Specific ecotoxicity data for this compound is not available. However, given that it is an aromatic carboxylic acid, it is prudent to prevent its release into the environment. Aromatic aldehydes can exhibit toxicity to aquatic organisms.[11][12]

Persistence and Degradability

Experimental Protocols

The following are general experimental protocols for handling this compound. These should be adapted to specific experimental conditions and supplemented with a thorough risk assessment.

Protocol for Weighing and Preparing Solutions
  • Preparation: Ensure the work area (e.g., balance, fume hood) is clean and free of contaminants.

  • PPE: Don appropriate PPE as outlined in Section 3.1.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a tared, appropriate container for weighing.

    • Carefully transfer the solid using a spatula, avoiding dust generation.

    • Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.

  • Solution Preparation:

    • Add the weighed solid to the desired solvent in a suitable flask or beaker within a chemical fume hood.

    • Stir or sonicate to dissolve, as needed. Be aware that the solubility is limited in water.

  • Cleanup:

    • Clean all equipment used for weighing and solution preparation.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

    • Wash hands thoroughly.

Protocol for Quenching a Reaction Mixture
  • Cooling: Ensure the reaction mixture is cooled to an appropriate temperature before quenching.

  • PPE: Wear appropriate PPE, including a face shield if there is a risk of splashing.

  • Quenching Agent: Slowly and carefully add the quenching agent (e.g., water, saturated aqueous solution) to the reaction mixture with stirring in a chemical fume hood. Be mindful of any potential exothermic reactions.

  • Workup: Proceed with the standard aqueous workup, being aware that the compound and its byproducts are now in the aqueous and organic layers.

  • Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers.

This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a comprehensive risk assessment, which must be performed for any new experiment. Always consult the most recent Safety Data Sheet and relevant safety literature before commencing work.

References

An In-depth Technical Guide to the Reactivity of the Formyl Group in 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 5-Formyl-2-methoxybenzoic acid, a versatile building block in organic synthesis and medicinal chemistry. We will delve into the electronic and steric factors governing its reactivity, explore its participation in a variety of key chemical transformations, and provide detailed experimental protocols for its derivatization.

Core Concepts: Electronic and Steric Influences

The reactivity of the formyl group (-CHO) in this compound is intricately modulated by the electronic and steric effects of the other substituents on the benzene ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.

  • Electronic Effects : The formyl group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] The methoxy group at the ortho position is an electron-donating group, activating the ring. Conversely, the carboxylic acid group is electron-withdrawing. These competing electronic influences dictate the electrophilicity of the formyl carbon. The electron-withdrawing nature of the formyl group makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]

  • Steric Hindrance : The ortho-methoxy group can exert steric hindrance, potentially influencing the approach of bulky nucleophiles to the formyl group.[3][4] This steric crowding can affect reaction rates and, in some cases, the stereochemical outcome of reactions.[4][5]

dot```dot graph Electronic_and_Steric_Effects { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Molecule [label="{ this compound | CHO (Formyl Group)\l- Electrophilic Carbon\l- Susceptible to Nucleophilic Attack\l| OCH3 (Methoxy Group)\l- Electron-Donating (Resonance)\l- Steric Hindrance (ortho)\l| COOH (Carboxylic Acid)\l- Electron-Withdrawing (Inductive/Resonance)\l}", shape=record, fillcolor="#FFFFFF", color="#4285F4"];

Reactivity [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Formyl Group Reactivity"];

Molecule:f1 -> Reactivity [label="Primary site of reaction", color="#34A853"]; Molecule:f2 -> Reactivity [label="Modulates reactivity (electronic & steric)", color="#EA4335"]; Molecule:f3 -> Reactivity [label="Enhances electrophilicity of formyl carbon", color="#EA4335"]; }

Caption: A typical experimental workflow for reductive amination.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the formyl group makes it an excellent partner in various carbon-carbon bond-forming reactions, which are fundamental for building more complex molecular scaffolds.

[2]##### a. Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. I[6]t involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). T[6]his reaction is advantageous for its high degree of functional group tolerance and predictable stereochemical outcomes in many cases. The resulting alkene can serve as a precursor for numerous other functional groups.

[6][7]##### b. Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate), typically catalyzed by a weak base like piperidine or pyridine. T[8][9]his reaction is a powerful tool for forming carbon-carbon double bonds and is often followed by decarboxylation when malonic acid is used (the Doebner modification).

[8][10]dot

Formyl_Group_Reactions cluster_reactions Key Transformations A This compound B Oxidation (+ [O]) A->B Forms 5-methoxyisophthalic acid C Reduction (+ [H]) A->C Forms 2-(hydroxymethyl)-5-methoxybenzoic acid D Reductive Amination (+ R-NH2, [H]) A->D Forms N-substituted derivative E Wittig Reaction (+ Ph3P=CHR') A->E Forms alkene derivative F Knoevenagel Condensation (+ Z-CH2-Z', Base) A->F Forms α,β-unsaturated product G Heterocycle Synthesis A->G Forms fused ring systems

References

The Pivotal Role of 5-Formyl-2-methoxybenzoic Acid as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methoxybenzoic acid and its derivatives are versatile chemical intermediates that play a crucial role in the synthesis of a wide array of complex organic molecules, most notably in the field of medicinal chemistry. The strategic placement of the formyl, methoxy, and carboxylic acid functionalities on the benzene ring provides a unique platform for diverse chemical transformations, enabling the construction of pharmacologically active compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of therapeutic agents such as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and drug discovery.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a carboxylic acid group, a methoxy group, and a formyl (aldehyde) group. This trifunctional nature makes it a highly valuable building block in organic synthesis. The aldehyde group serves as a handle for chain extension and the introduction of various functional groups through reactions such as reductive amination, Wittig reactions, and oxidations. The carboxylic acid moiety allows for esterification and amidation, while the methoxy group influences the electronic properties of the aromatic ring. Its methyl ester, methyl 5-formyl-2-methoxybenzoate, is also a key intermediate, often preferred in synthetic sequences due to the protected carboxylic acid functionality.[1][2]

This guide will explore the synthetic routes to this compound and its methyl ester, detail its key chemical transformations, and highlight its significance as a precursor to important pharmaceutical agents.

Synthesis of this compound and its Methyl Ester

The synthesis of this compound and its methyl ester can be achieved through several routes, typically starting from salicylic acid or its derivatives. The choice of route often depends on the desired scale and available starting materials.

Synthesis of Methyl 5-Formyl-2-methoxybenzoate

A common and efficient method for the preparation of methyl 5-formyl-2-methoxybenzoate involves a two-step process starting from salicylic acid.[3][4]

Step 1: Methylation of Salicylic Acid

The first step involves the methylation of both the phenolic hydroxyl and the carboxylic acid groups of salicylic acid to yield methyl 2-methoxybenzoate.

Step 2: Formylation of Methyl 2-methoxybenzoate

The second step is the formylation of the resulting methyl 2-methoxybenzoate, often achieved through a Duff reaction or a similar electrophilic aromatic substitution.

Experimental Protocol: Synthesis of Methyl 5-Formyl-2-methoxybenzoate from Salicylic Acid [3][4]

Part A: Synthesis of Methyl 2-methoxybenzoate

  • To a reaction vessel containing acetone, add salicylic acid and potassium carbonate.

  • Slowly add dimethyl sulfate to the mixture at room temperature (25-30 °C).

  • Heat the reaction mixture to 55-60 °C and maintain for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 2-methoxybenzoate.

Part B: Synthesis of Methyl 5-formyl-2-methoxybenzoate

  • Cool a mixture of methyl 2-methoxybenzoate and methanesulfonic acid to 0-10 °C.

  • Add hexamethylenetetramine (urotropine) to the cooled mixture.

  • Heat the reaction to 80-90 °C and maintain for 16 hours.

  • Cool the reaction to room temperature and add water.

  • Adjust the pH of the solution to 6-7 using a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 5-formyl-2-methoxybenzoate.

Hydrolysis to this compound

The free acid can be obtained by the hydrolysis of its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 5-Formyl-2-methoxybenzoate

  • Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide.

  • Stir the solution overnight at room temperature.

  • Acidify the reaction mixture to pH 1 with a suitable acid (e.g., 10% HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation: Synthesis Yields

Starting MaterialProductReagentsYieldReference
Salicylic AcidMethyl 2-methoxybenzoateDimethyl sulfate, K₂CO₃, AcetoneHigh (not specified)[3]
Methyl 2-methoxybenzoateMethyl 5-formyl-2-methoxybenzoateHexamethylenetetramine, Methanesulfonic acid85.1% - 94%[4]
Methyl o-anisateMethyl 5-formyl-2-methoxybenzoateHexamethylenetetramine, Trifluoroacetic acid~75% (recrystallized)[1]

Key Reactions of this compound

The presence of the aldehyde and carboxylic acid groups allows for a variety of chemical transformations, making this compound a versatile intermediate.

Reactions of the Formyl Group
  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 2-carboxy-4-methoxybenzoic acid (a derivative of isophthalic acid). This can be achieved using various oxidizing agents.[2]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (hydroxymethyl group) can be accomplished using mild reducing agents like sodium borohydride, yielding 5-(hydroxymethyl)-2-methoxybenzoic acid.[2]

  • Reductive Amination: This is a key reaction for introducing nitrogen-containing substituents. The formyl group reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for carbon chain extension.

Reactions of the Carboxylic Acid Group
  • Esterification: As previously discussed, the carboxylic acid can be converted to its ester, which often serves as a protecting group or modifies the compound's solubility and reactivity.

  • Amidation: The carboxylic acid can be activated and reacted with amines to form amides, a common linkage in biologically active molecules.

Applications in Drug Development

This compound is a key building block in the synthesis of several important therapeutic agents.

Intermediate in the Synthesis of Eluxadoline

Methyl 5-formyl-2-methoxybenzoate is a crucial intermediate in the synthesis of Eluxadoline, a drug used to treat irritable bowel syndrome with diarrhea (IBS-D).[3] The synthesis involves a reductive amination reaction between methyl 5-formyl-2-methoxybenzoate and (S)-α-methyl-4-phenyl-1H-imidazole-2-methanamine.

Experimental Protocol: Reductive Amination in Eluxadoline Synthesis [5][6]

  • To a stirred solution of 1-(4-phenyl-1H-imidazol-2-yl)-ethylamine and methyl 5-formyl-2-methoxybenzoate in methanol, add a catalytic amount of acetic acid.

  • Cool the reaction mixture to 5-10 °C.

  • Add sodium borohydride portion-wise.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Work-up involves dilution with water, partial concentration, and extraction with a suitable solvent.

Diagram: Synthesis of Eluxadoline Intermediate

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Intermediate A Methyl 5-formyl-2-methoxybenzoate C Methanol, Acetic acid (cat.) Sodium borohydride A->C B (S)-α-Methyl-4-phenyl- 1H-imidazole-2-methanamine B->C D Eluxadoline Precursor C->D Forms the key amine linkage

Caption: Reductive amination step in the synthesis of an Eluxadoline precursor.

Precursor for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Derivatives of this compound, such as 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

PTP1B Signaling Pathway and Inhibition

PTP1B dephosphorylates the activated insulin receptor and its substrates, thus attenuating the insulin signal. Inhibitors of PTP1B prevent this dephosphorylation, thereby enhancing insulin sensitivity.

Diagram: PTP1B Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor PTP1B Inhibitor (derived from intermediate) Inhibitor->PTP1B Inhibits

Caption: Simplified PTP1B signaling pathway and point of inhibition.

Precursor for Peroxisome Proliferator-Activated Receptor (PPAR) Activators

Methyl 5-formyl-2-methoxybenzoate is also an intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) activators. PPARs are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. Dual PPARα/γ agonists are being explored for the treatment of type 2 diabetes and dyslipidemia.

PPAR Signaling Pathway and Activation

PPARs form a heterodimer with the retinoid X receptor (RXR). Upon binding of a ligand (agonist), this complex binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes that regulate metabolic processes.

Diagram: PPAR Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist (derived from intermediate) PPAR PPAR PPAR_Agonist->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Simplified PPAR signaling pathway showing agonist activation.

Conclusion

This compound and its methyl ester are indispensable intermediates in modern organic and medicinal chemistry. Their unique combination of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. The applications highlighted in this guide, particularly in the development of treatments for metabolic disorders, underscore the continued importance of this compound in drug discovery and development. The provided experimental frameworks and pathway visualizations serve as a valuable resource for researchers aiming to leverage the synthetic potential of this key building block.

References

Synthetic Equivalents of 5-Formyl-2-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic equivalents of 5-formyl-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The guide details several synthetic strategies, including direct formylation methods and the use of formyl anion and cation equivalents, complete with experimental protocols and comparative data.

Introduction to Synthetic Equivalents

In organic synthesis, a "synthetic equivalent" or "synthon" refers to a chemical species that can be used in a reaction to introduce a specific functional group that might otherwise be difficult to install directly. For this compound, synthetic strategies often revolve around introducing the formyl group at the C5 position of a 2-methoxybenzoic acid scaffold. This can be achieved through direct formylation or by using precursors that act as equivalents of the formyl group or the entire 5-formyl-2-methoxybenzoyl unit.

This guide explores the following key approaches:

  • Direct Formylation: Introduction of the aldehyde group in a single step onto the aromatic ring.

  • Formyl Anion Equivalents (Umpolung): Reagents that exhibit the reactivity of a formyl anion, allowing for nucleophilic attack on an electrophilic aromatic ring.

  • Protected Formyl Group Equivalents: Using a masked aldehyde that can be deprotected in a later step.

  • Equivalents from Benzyl Halide Precursors: Generation of the aldehyde from a benzylic halide.

Comparative Summary of Synthetic Strategies

The following table summarizes the quantitative data for the various synthetic routes to this compound and its precursors.

Method Starting Material Key Reagents Product Yield (%) Reaction Time Key Considerations
Duff Reaction Methyl 2-methoxybenzoateHexamethylenetetramine, TFA/MsOHMethyl 5-formyl-2-methoxybenzoate85-94%2-16 hoursHigh yielding, but requires strong acid.[1][2]
Vilsmeier-Haack Reaction 2-Methoxybenzoic acidPOCl₃, DMFThis compoundModerate3 hoursRequires electron-rich arenes; regioselectivity can be an issue.[3]
Organometallic Formylation Methyl 5-bromo-2-methoxybenzoaten-BuLi, DMFMethyl 5-formyl-2-methoxybenzoateGood~1 hourRequires anhydrous conditions and low temperatures.[4]
Corey-Seebach Reaction (Umpolung) 5-Bromo-2-methoxybenzoic acid derivative2-Lithio-1,3-dithianeDithiane adductGoodVariableVersatile for C-C bond formation; requires a deprotection step.
Sommelet Reaction 5-Chloromethyl-2-methoxybenzoic acid derivativeHexamethylenetetramine, H₂OThis compound50-80%VariableMild conditions, suitable for benzylic halides.[5]
Acetal Protection/Deprotection This compoundEthylene glycol, p-TsOHDioxolane derivativeHighVariableTwo-step process of protection and deprotection.

Detailed Experimental Protocols

Direct Formylation: The Duff Reaction

This method provides a direct route to the methyl ester of the target compound. The ester can be subsequently hydrolyzed to the carboxylic acid.

Synthesis of Methyl 5-formyl-2-methoxybenzoate [1][2]

  • Dissolve methyl 2-methoxybenzoate (16.6 g) in trifluoroacetic acid (100 ml).

  • Cool the solution on an ice bath and add hexamethylenetetramine (14.0 g).

  • Reflux the mixture for 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Pour the residue into water (120 ml) and neutralize with sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to yield methyl 5-formyl-2-methoxybenzoate (16.1 g).

  • Recrystallize from diisopropyl ether to obtain colorless crystals (14.0 g).

Hydrolysis to this compound

  • Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a 1 M aqueous solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Formyl Anion Equivalent: Corey-Seebach Reaction

This approach utilizes a "formyl anion" synthon, a classic example of umpolung reactivity.

Step 1: Synthesis of the Dithiane Adduct

  • Prepare a solution of 2-lithio-1,3-dithiane in anhydrous THF at -20°C.

  • To this solution, add a solution of a suitable electrophilic precursor, such as methyl 5-bromo-2-methoxybenzoate, in anhydrous THF.

  • Allow the reaction to proceed at low temperature until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the dithiane adduct.

Step 2: Deprotection of the Dithiane [6][7]

  • Dissolve the dithiane adduct in a suitable solvent system (e.g., aqueous micellar system with SDS).

  • Add 30% aqueous hydrogen peroxide and a catalytic amount of iodine (5 mol%).

  • Stir the mixture at room temperature until the deprotection is complete (typically 30 minutes to a few hours).

  • Work up the reaction by quenching any remaining peroxide and extracting the product.

  • Purify the resulting aldehyde by chromatography or recrystallization.

Organometallic Route: Formylation of an Aryllithium Species

This method involves the generation of a nucleophilic aryl species which is then trapped with a formylating agent.

Synthesis of Methyl 5-formyl-2-methoxybenzoate via Lithiation [4]

  • Dissolve methyl 5-bromo-2-methoxybenzoate and TMEDA in anhydrous diethyl ether and cool to -78°C under a nitrogen atmosphere.

  • Add a solution of n-butyllithium in hexanes dropwise.

  • Maintain the mixture at -78°C for 1 hour.

  • Add N,N-dimethylformamide (DMF).

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup to hydrolyze the intermediate and isolate the product.

  • Purify by chromatography or recrystallization.

Protected Formyl Group: Acetal as a Synthetic Equivalent

This strategy involves protecting the aldehyde as an acetal, performing other transformations if necessary, and then deprotecting to reveal the formyl group.

Step 1: Acetal Formation

  • Dissolve this compound and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene).

  • Add an excess of ethylene glycol or trimethyl orthoformate.

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete, cool the mixture and wash with an aqueous bicarbonate solution.

  • Isolate the acetal-protected product.

Step 2: Acetal Deprotection (Hydrolysis) [8]

  • Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone) and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete.

  • Neutralize the acid and extract the product with an organic solvent.

  • Purify as needed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the synthetic strategies discussed.

Synthetic_Equivalents_Overview cluster_target Target Molecule cluster_strategies Synthetic Strategies Target This compound Direct Direct Formylation Direct->Target e.g., Duff, Vilsmeier-Haack Umpolung Formyl Anion Equivalent (Umpolung) Umpolung->Target e.g., Corey-Seebach Protected Protected Formyl Equivalent Protected->Target e.g., Acetal Hydrolysis Organometallic Organometallic Route Organometallic->Target e.g., Lithiation + DMF

Caption: Overview of synthetic strategies for this compound.

Duff_Reaction_Workflow Start Methyl 2-methoxybenzoate Reagents Hexamethylenetetramine + Strong Acid (TFA/MsOH) Intermediate Methyl 5-formyl-2-methoxybenzoate Start->Intermediate Duff Reaction Reagents->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then H+) End This compound Intermediate->End Saponification Hydrolysis->End

Caption: Workflow for the Duff Reaction and subsequent hydrolysis.

Umpolung_Workflow cluster_precursor Precursor Synthesis cluster_umpolung Corey-Seebach Reaction cluster_deprotection Deprotection ArylHalide 5-Bromo-2-methoxy- benzoic acid derivative Adduct Dithiane Adduct ArylHalide->Adduct Dithiane 1,3-Dithiane Lithiation n-BuLi FormylAnion 2-Lithio-1,3-dithiane (Formyl Anion Equivalent) Dithiane->FormylAnion Lithiation->FormylAnion FormylAnion->Adduct Nucleophilic Attack Deprotect Oxidative Cleavage (e.g., H₂O₂, I₂) Target 5-Formyl-2-methoxy- benzoic acid derivative Adduct->Target Hydrolysis Deprotect->Target

Caption: Workflow illustrating the Umpolung strategy via the Corey-Seebach reaction.

Conclusion

The synthesis of this compound can be approached through various effective strategies. Direct formylation methods, such as the Duff reaction, offer high yields in a single step but may require harsh conditions. The use of synthetic equivalents provides milder alternatives and greater flexibility in complex syntheses. Formyl anion equivalents, particularly through the Corey-Seebach reaction, exemplify the power of umpolung chemistry. Organometallic routes offer a reliable method for the introduction of the formyl group, while the use of acetals as protecting groups allows for the temporary masking of the aldehyde functionality. The choice of the optimal synthetic route will depend on the specific requirements of the overall synthetic plan, including scale, functional group tolerance, and available starting materials. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

The Versatile Virtuoso: 5-Formyl-2-methoxybenzoic Acid as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Formyl-2-methoxybenzoic acid, a trifunctional aromatic compound, has emerged as a valuable and versatile scaffold, empowering chemists to forge intricate pathways to a diverse array of biologically active molecules and advanced materials. Its unique arrangement of a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring offers a rich platform for a multitude of chemical transformations, making it a prized asset in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on detailed experimental protocols and its role in the synthesis of pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization.

PropertyValueReference
CAS Number 84923-70-6[1][2]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance White to off-white solid[2][3]
Melting Point 87 °C[3]
Purity >98.0% (GC)[4]

Synthesis of this compound and its Methyl Ester

The accessibility of this compound and its derivatives is crucial for its widespread application. Several synthetic routes have been established, often starting from readily available precursors. A common and efficient approach involves the formylation of a methoxy-substituted benzoic acid derivative. For many synthetic applications, the methyl ester, methyl 5-formyl-2-methoxybenzoate, is a key intermediate.[5]

Synthesis of Methyl 5-formyl-2-methoxybenzoate from Methyl o-anisate

A widely employed method for the synthesis of methyl 5-formyl-2-methoxybenzoate involves the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent on an electron-rich aromatic ring.[5][6] A patent describes a high-yield industrial-scale synthesis starting from methyl 2-methoxybenzoate (methyl o-anisate).[7]

Experimental Protocol: [6][7]

To a solution of methyl o-anisate (16.6 g) in trifluoroacetic acid (100 ml), hexamethylenetetramine (14.0 g) is added with ice-cooling. The mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is poured into water (120 ml) and neutralized with sodium bicarbonate before being extracted with ethyl acetate. The organic extract is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to yield methyl 5-formyl-2-methoxybenzoate. A recrystallization from diisopropyl ether can afford colorless crystals.

  • Yield: 14.0 g.[6] A patent reports a yield of up to 94% for a similar process on a larger scale.[7]

  • Melting Point: 85-86 °C.[6]

G A Methyl o-anisate C Reflux A->C B Hexamethylenetetramine, Trifluoroacetic Acid B->C D Workup and Purification C->D E Methyl 5-formyl-2-methoxybenzoate D->E

Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-Formyl-2-hydroxybenzoic Acid

An alternative route involves the methylation of 5-formyl-2-hydroxybenzoic acid. This method allows for the synthesis of the methyl ester from a different commercially available starting material.

Experimental Protocol: [8]

A mixture of 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol) in dimethylformamide (15 mL) is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water and saturated saline. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give methyl 5-formyl-2-methoxybenzoate.

  • Yield: 1.85 g (79%).[8]

  • ¹H-NMR (CDCl₃, 500 MHz): δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H).[8]

  • MS: 195.05 (MH)⁺.[8]

Key Reactions and Applications in Organic Synthesis

The strategic positioning of the formyl, methoxy, and carboxylic acid (or its ester) groups allows for a wide range of selective transformations, making this compound a powerful tool in the synthesis of complex molecules.

Reductive Amination

The formyl group is readily converted to an amine via reductive amination, a cornerstone reaction in medicinal chemistry for the introduction of nitrogen-containing moieties. This reaction is pivotal in the synthesis of the drug Eluxadoline, used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3][5]

Case Study: Synthesis of an Eluxadoline Intermediate [9]

The reductive amination of methyl 5-formyl-2-methoxybenzoate with 1-(4-phenyl-1H-imidazol-2-yl)-ethyl amine is a key step in the synthesis of Eluxadoline.

Experimental Protocol: [9]

To a stirred solution of 1-(4-phenyl-1H-imidazol-2-yl)-ethyl amine (20 g) and methyl 5-formyl-2-methoxybenzoate (20 g) in methanol, a catalytic amount of acetic acid (3 ml) is added. The reaction mixture is cooled to 5-10°C, and sodium borohydride (4 g) is added. The reaction is stirred for 2-3 hours at room temperature. The mixture is then diluted with water and partially concentrated. A 2N HCl solution is added, followed by dichloromethane for extraction.

G A Methyl 5-formyl-2-methoxybenzoate C Acetic Acid (cat.), Sodium Borohydride A->C B 1-(4-phenyl-1H-imidazol-2-yl)-ethyl amine B->C D Eluxadoline Intermediate C->D

Wittig and Horner-Wadsworth-Emmons Reactions

General Experimental Protocol for Horner-Wadsworth-Emmons Reaction: [8]

To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF at 0 °C, a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added slowly. The mixture is allowed to warm to room temperature and stirred for 1 hour. After cooling back to 0 °C, a solution of the aldehyde (e.g., methyl 5-formyl-2-methoxybenzoate, 1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

  • Expected Product: Methyl 2-methoxy-5-(2-(ethoxycarbonyl)vinyl)benzoate.

  • Note: The stereoselectivity (E/Z) of the resulting alkene is dependent on the reaction conditions and the nature of the phosphonate ylide.

Protection and Deprotection Strategies

The presence of multiple reactive functional groups in this compound often necessitates the use of protecting groups to achieve selective transformations.

The aldehyde can be protected as an acetal, which is stable to a wide range of nucleophilic and basic conditions. Cyclic acetals, formed with diols like ethylene glycol, are particularly common due to their stability and the favorable thermodynamics of their formation.

General Experimental Protocol for Acetal Protection: [9]

A mixture of the aldehyde (e.g., methyl 5-formyl-2-methoxybenzoate, 1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude acetal can be purified by column chromatography.

The carboxylic acid is most commonly protected as an ester, such as the methyl ester, as seen in many of the preceding examples. The esterification can be achieved using standard methods like Fischer esterification.

General Experimental Protocol for Fischer Esterification:

A solution of this compound in a large excess of methanol containing a catalytic amount of concentrated sulfuric acid is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford the methyl ester.

The removal of protecting groups is a critical final step in a synthetic sequence.

  • Acetal Deprotection: Acetals are readily cleaved under acidic aqueous conditions. A common procedure involves stirring the acetal in a mixture of acetone and dilute hydrochloric acid at room temperature.[5]

  • Ester Hydrolysis (Saponification): Methyl esters can be hydrolyzed to the corresponding carboxylic acid under basic conditions. A typical procedure involves refluxing the ester with an aqueous solution of sodium hydroxide or lithium hydroxide in a co-solvent like methanol or THF.[3]

G cluster_0 Protection cluster_1 Deprotection A This compound B Methyl 5-formyl-2-methoxybenzoate A->B Esterification C Acetal-protected Aldehyde B->C Acetal Formation D This compound B->D Saponification E Aldehyde functionality restored C->E Acidic Hydrolysis

Conclusion

This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its inherent reactivity, coupled with the ability to selectively manipulate its functional groups, provides a robust platform for the construction of a wide range of complex and medicinally relevant molecules. As demonstrated by its pivotal role in the synthesis of Eluxadoline, this versatile compound will undoubtedly continue to be a valuable tool for researchers and drug development professionals in their quest for novel chemical entities with therapeutic potential. The detailed protocols and synthetic strategies outlined in this guide aim to empower scientists to fully harness the synthetic potential of this remarkable building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Formyl-2-methoxybenzoic Acid from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug development. Its utility stems from its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid on a substituted benzene ring. This arrangement allows for the construction of complex molecular architectures and the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, derivatives of this compound have been utilized as intermediates in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are targets for metabolic diseases and diabetes, respectively.[1] This document provides a detailed multi-step protocol for the synthesis of this compound, commencing from the readily available and renewable starting material, vanillin.

Overall Synthesis Workflow

The synthesis of this compound from vanillin is a multi-step process that involves the sequential oxidation of the aldehyde group, protection of the resulting carboxylic acid and the phenolic hydroxyl group, followed by a formylation reaction and subsequent deprotection. The overall transformation is depicted in the following workflow diagram.

SynthesisWorkflow Vanillin Vanillin VanillicAcid Vanillic Acid Vanillin->VanillicAcid Step 1: Oxidation MethylVanillate Methyl Vanillate VanillicAcid->MethylVanillate Step 2: Esterification Methyl2Methoxybenzoate Methyl 2-methoxybenzoate MethylVanillate->Methyl2Methoxybenzoate Step 3: Methylation Methyl5Formyl2Methoxybenzoate Methyl 5-formyl-2-methoxybenzoate Methyl2Methoxybenzoate->Methyl5Formyl2Methoxybenzoate Step 4: Formylation FinalProduct This compound Methyl5Formyl2Methoxybenzoate->FinalProduct Step 5: Hydrolysis

Caption: Synthetic route from Vanillin to this compound.

Experimental Protocols

Step 1: Oxidation of Vanillin to Vanillic Acid

This protocol utilizes a high-yielding oxidation of vanillin using freshly prepared silver oxide.[2]

Materials:

  • Vanillin (152 g, 1.0 mole)

  • Silver nitrate (170 g, 1.0 mole)

  • Sodium hydroxide (97%, 44 g for Ag2O preparation + 200 g for reaction)

  • Deionized water

  • Hydrochloric acid (1:1 solution)

  • Sulfur dioxide gas

  • Ice

Procedure:

  • Preparation of Silver Oxide: In a 2-L beaker, dissolve 170 g of silver nitrate in 1 L of water. With stirring, add a solution of 44 g of sodium hydroxide in 400 ml of water. Stir the mixture for 5 minutes. Collect the precipitated silver oxide on a Büchner funnel and wash with water until the filtrate is free of nitrates.

  • Oxidation Reaction: Transfer the wet silver oxide to a 4-L beaker and add 2 L of water. With vigorous stirring, add 200 g of sodium hydroxide pellets. If necessary, warm the mixture to 55-60 °C.

  • Add 152 g of vanillin to the stirred mixture. An exothermic reaction will occur, and the silver oxide will be reduced to metallic silver. Continue stirring for 10 minutes.

  • Filter the mixture to remove the metallic silver and wash the precipitate with 100 ml of hot water.

  • Work-up and Isolation: Pass a rapid stream of sulfur dioxide gas through the combined filtrate and washings for 2 minutes. Pour the resulting solution into 1.1 L of 1:1 hydrochloric acid with vigorous stirring.

  • Cool the mixture to 15-20 °C. Collect the precipitated vanillic acid on a Büchner funnel, wash with 150 ml of ice water, and air-dry.

Expected Yield: 140–160 g (83–95%) of white, needle-like crystals.

Step 2: Esterification of Vanillic Acid to Methyl Vanillate

This procedure is a standard Fischer esterification.

Materials:

  • Vanillic acid (100 g, 0.59 mole)

  • Methanol (500 mL)

  • Concentrated sulfuric acid (5 mL)

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a 1-L round-bottom flask, suspend 100 g of vanillic acid in 500 mL of methanol.

  • Carefully add 5 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl vanillate.

Expected Yield: Quantitative.

Step 3: Methylation of Methyl Vanillate to Methyl 2-methoxybenzoate

This protocol employs dimethyl sulfate as the methylating agent.[3]

Materials:

  • Methyl vanillate (109 g, 0.59 mole)

  • Dimethyl sulfate (113 g, 0.89 mole)

  • Sodium hydroxide solution (prepared by dissolving 75 g of NaOH in 375 mL of water)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1-L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 109 g of methyl vanillate in 225 mL of water and add the sodium hydroxide solution.

  • Heat the mixture to 40-50 °C with vigorous stirring.

  • Add 113 g of dimethyl sulfate dropwise over 30 minutes, maintaining the temperature between 40-50 °C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 200 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain methyl 2-methoxybenzoate.

Expected Yield: 85-90%.

Step 4: Formylation of Methyl 2-methoxybenzoate to Methyl 5-formyl-2-methoxybenzoate

This step utilizes the Duff reaction for formylation.[4]

Materials:

  • Methyl 2-methoxybenzoate (methyl o-anisate) (16.6 g, 0.1 mole)

  • Hexamethylenetetramine (14.0 g, 0.1 mole)

  • Trifluoroacetic acid (100 mL)

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 16.6 g of methyl 2-methoxybenzoate in 100 ml of trifluoroacetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and add 14.0 g of hexamethylenetetramine.

  • Reflux the mixture for 2 hours.

  • Remove the trifluoroacetic acid by distillation under reduced pressure.

  • Pour the residue into 120 ml of water and neutralize with sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.

Expected Yield: Approximately 14.0 g of colorless crystals after recrystallization from diisopropyl ether.

Step 5: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate to this compound

This is a standard alkaline hydrolysis of an ester.

Materials:

  • Methyl 5-formyl-2-methoxybenzoate (10 g, 0.051 mole)

  • Sodium hydroxide (4 g, 0.1 mole)

  • Water (100 mL)

  • Methanol (50 mL)

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve 10 g of methyl 5-formyl-2-methoxybenzoate in 50 mL of methanol.

  • Add a solution of 4 g of sodium hydroxide in 100 mL of water.

  • Heat the mixture to reflux for 2-3 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Expected Yield: >90%.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)
1VanillinVanillic AcidAg₂O, NaOHWater55-600.283-95210-212
2Vanillic AcidMethyl VanillateCH₃OH, H₂SO₄MethanolReflux4-6~9563-65
3Methyl VanillateMethyl 2-methoxybenzoate(CH₃)₂SO₄, NaOHWater40-501.585-9038-40
4Methyl 2-methoxybenzoateMethyl 5-formyl-2-methoxybenzoateHexamethylenetetramine, TFATFAReflux2~8285-86
5Methyl 5-formyl-2-methoxybenzoateThis compoundNaOH, HClMethanol/WaterReflux2-3>90202-204

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the relationship between the intermediates in the synthesis of this compound.

LogicalRelationships cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product Vanillin Vanillin C₈H₈O₃ Aldehyde, Phenol, Ether VanillicAcid Vanillic Acid C₈H₈O₄ Carboxylic Acid, Phenol, Ether Vanillin->VanillicAcid Oxidation (+O) MethylVanillate Methyl Vanillate C₉H₁₀O₄ Ester, Phenol, Ether VanillicAcid->MethylVanillate Esterification (+CH₃) Methyl2Methoxybenzoate Methyl 2-methoxybenzoate C₉H₁₀O₃ Ester, Ether MethylVanillate->Methyl2Methoxybenzoate Methylation (+CH₃) Methyl5Formyl2Methoxybenzoate Methyl 5-formyl-2-methoxybenzoate C₁₀H₁₀O₄ Ester, Aldehyde, Ether Methyl2Methoxybenzoate->Methyl5Formyl2Methoxybenzoate Formylation (+CHO) FinalProduct This compound C₉H₈O₄ Carboxylic Acid, Aldehyde, Ether Methyl5Formyl2Methoxybenzoate->FinalProduct Hydrolysis (-CH₃)

Caption: Key functional group transformations in the synthesis pathway.

References

Synthesis of 5-Formyl-2-methoxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 5-Formyl-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a robust three-step process commencing from readily available salicylic acid.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for diverse chemical transformations, making it an important precursor for the construction of complex molecular architectures. The following protocol details a reliable synthetic route, including the preparation of the key intermediate, methyl 5-formyl-2-methoxybenzoate, and its subsequent hydrolysis to the target acid.

Overall Reaction Scheme

The synthesis is accomplished in three main steps:

  • Esterification and Etherification of Salicylic Acid: Salicylic acid is first converted to methyl 2-methoxybenzoate (methyl o-anisate).

  • Formylation: The methyl 2-methoxybenzoate is then formylated at the 5-position to yield methyl 5-formyl-2-methoxybenzoate.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed to the desired this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1Methyl 2-methoxybenzoateC₉H₁₀O₃166.17~90%N/A (Liquid)
2Methyl 5-formyl-2-methoxybenzoateC₁₀H₁₀O₄194.1885-94%85-86[1]
3This compoundC₉H₈O₄180.16High (Typically >90%)Not specified

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care.

Step 1: Synthesis of Methyl 2-methoxybenzoate

This procedure is adapted from patent CN109096107B.[2]

Materials and Reagents:

  • Salicylic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction flask, add salicylic acid, potassium carbonate, and acetone.

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add dimethyl sulfate dropwise to the reaction mixture.

  • After the initial addition, continue the reaction for 1-5 hours.

  • Supplement the reaction with additional potassium carbonate and dimethyl sulfate and continue reacting for another 12-48 hours until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, evaporate approximately 60% of the solvent under reduced pressure.

  • Cool the residue to 20 °C and add water.

  • Filter the mixture.

  • Extract the filtrate with dichloromethane (DCM).

  • Concentrate the organic extracts under reduced pressure to obtain methyl 2-methoxybenzoate as an oil. The product can be used in the next step without further purification if purity is deemed sufficient.

Step 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate

This step involves the formylation of methyl 2-methoxybenzoate. Two effective methods are presented below.

Method A: Using Methanesulfonic Acid (Adapted from patent CN109096107B[2])

Materials and Reagents:

  • Methyl 2-methoxybenzoate

  • Methanesulfonic acid (CH₃SO₃H)

  • Hexamethylenetetramine (Urotropine)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a reaction vessel, cool methyl 2-methoxybenzoate (e.g., 100 kg) and methanesulfonic acid (e.g., 300 L) to 0-10 °C.[2]

  • Add hexamethylenetetramine (e.g., 252 kg) to the cooled mixture.[2]

  • Heat the reaction mixture to 90 °C and maintain for 10-20 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Add water (e.g., 500 L) to the reaction vessel.[2]

  • Adjust the pH to 6-7 using a sodium hydroxide solution.[2]

  • Filter the resulting precipitate.

  • Wash the filter cake with water and dry to obtain methyl 5-formyl-2-methoxybenzoate. A yield of up to 94% has been reported for this method.[2]

Method B: Using Trifluoroacetic Acid (Adapted from PrepChem.com[1])

Materials and Reagents:

  • Methyl 2-methoxybenzoate (methyl o-anisate)

  • Trifluoroacetic acid (TFA)

  • Hexamethylenetetramine

  • Sodium hydrogencarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-Hexane

  • Diisopropyl ether

Procedure:

  • Dissolve methyl o-anisate (16.6 g) in trifluoroacetic acid (100 ml).[1]

  • Cool the solution with an ice bath and add hexamethylenetetramine (14.0 g).[1]

  • Heat the mixture to reflux for 2 hours.[1]

  • Remove the trifluoroacetic acid by distillation under reduced pressure.[1]

  • Pour the residue into water (120 ml).[1]

  • Neutralize the mixture with sodium hydrogencarbonate and extract with ethyl acetate.[1]

  • Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent by distillation under reduced pressure.[1]

  • Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.[1]

  • Recrystallization from diisopropyl ether can be performed for further purification, yielding colorless crystals with a melting point of 85-86 °C.[1]

Step 3: Synthesis of this compound (Hydrolysis)

This general procedure is adapted from the saponification of methyl m-nitrobenzoate and is expected to be effective for methyl 5-formyl-2-methoxybenzoate.[3]

Materials and Reagents:

  • Methyl 5-formyl-2-methoxybenzoate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in water (e.g., a 20% w/v solution) in a round-bottomed flask fitted with a reflux condenser.[3]

  • Add methyl 5-formyl-2-methoxybenzoate to the sodium hydroxide solution.

  • Heat the mixture to boiling and reflux until the saponification is complete, as indicated by the disappearance of the solid ester.

  • After cooling, dilute the reaction mixture with an equal volume of water.

  • With stirring, pour the cool solution of the sodium salt into a beaker containing concentrated hydrochloric acid. It is crucial to add the salt solution to the acid to ensure proper precipitation.[3]

  • A precipitate of this compound will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Mandatory Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Reagents1 K2CO3, (CH3)2SO4 Acetone, 50-60°C Salicylic_Acid->Reagents1 Step 1: Esterification/ Etherification Intermediate1 Methyl 2-methoxybenzoate Reagents1->Intermediate1 Reagents2A 1. Methanesulfonic Acid, 0-10°C 2. Hexamethylenetetramine 3. Heat to 90°C Intermediate1->Reagents2A Step 2 (Method A): Formylation Reagents2B 1. TFA, ice-cooling 2. Hexamethylenetetramine 3. Reflux Intermediate1->Reagents2B Step 2 (Method B): Formylation Intermediate2 Methyl 5-formyl-2-methoxybenzoate Reagents2A->Intermediate2 Reagents2B->Intermediate2 Reagents3 1. NaOH(aq), Reflux 2. HCl(aq) Intermediate2->Reagents3 Step 3: Hydrolysis Final_Product This compound Reagents3->Final_Product

References

Application Note: Formylation of 2-Methoxybenzoic Acid to Yield 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the synthesis of 5-formyl-2-methoxybenzoic acid, a valuable intermediate in organic synthesis and drug development. The formylation of 2-methoxybenzoic acid is a key transformation, and this document outlines a practical and efficient method to obtain the desired 5-formyl derivative. The primary method detailed is a modification of the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent in an acidic medium. This method is advantageous due to its high regioselectivity for the position para to the activating methoxy group.

Reaction and Mechanism

The formylation of 2-methoxybenzoic acid to its 5-formyl derivative can be effectively achieved through an electrophilic aromatic substitution reaction. While several formylation methods exist, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, the Duff reaction presents a viable route, particularly when starting from the more reactive methyl ester of 2-methoxybenzoic acid.[1][2][3] The reaction proceeds by the in situ generation of an electrophilic iminium ion from hexamethylenetetramine in a strong acid, which then attacks the electron-rich aromatic ring. The methoxy group at the 2-position directs the substitution to the electron-rich ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid (or ester) group, the formylation preferentially occurs at the para position (C5). Subsequent hydrolysis of the resulting imine intermediate yields the final aldehyde product.

Experimental Protocol

This protocol is adapted from established procedures for the formylation of 2-methoxybenzoic acid derivatives.[4][5] The synthesis is presented as a two-step process: esterification of 2-methoxybenzoic acid followed by formylation.

Step 1: Synthesis of Methyl 2-methoxybenzoate

  • To a reaction vessel, add 2-methoxybenzoic acid (salicylic acid can also be used as a precursor, followed by methylation), an organic or inorganic base (e.g., potassium carbonate), and a suitable solvent such as acetone.[5]

  • Heat the mixture to 50-60 °C.[5]

  • Add dimethyl sulfate or methyl iodide dropwise to the reaction mixture.[5]

  • Allow the reaction to proceed for 12-48 hours, with the potential need to supplement with additional base and methylating agent.[5]

  • Upon completion, remove approximately 60% of the solvent by evaporation.[5]

  • Cool the mixture to 20 °C and add water.[5]

  • Filter the solution and extract the filtrate with a suitable organic solvent like dichloromethane (DCM).[5]

  • Concentrate the organic extracts to yield methyl 2-methoxybenzoate.[5]

Step 2: Formylation of Methyl 2-methoxybenzoate to Methyl 5-formyl-2-methoxybenzoate

  • In a reaction vessel, dissolve methyl 2-methoxybenzoate in trifluoroacetic acid or methanesulfonic acid and cool the solution to 0-10 °C.[4][5]

  • With ice-cooling, add hexamethylenetetramine to the mixture.[4]

  • Heat the reaction mixture to reflux (in trifluoroacetic acid) or 90 °C (in methanesulfonic acid) and maintain for 2-20 hours.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Remove the solvent by distillation under reduced pressure.[4]

  • Pour the residue into water.[4][5]

  • Neutralize the mixture with a sodium hydroxide solution or sodium hydrogencarbonate to a pH of 6-7.[4][5]

  • Extract the product with ethyl acetate.[4]

  • Wash the organic extract with water and a saturated aqueous sodium chloride solution.[4]

  • Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Remove the solvent under reduced pressure.[4]

  • Purify the crude product by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) or recrystallization from diisopropyl ether to obtain methyl 5-formyl-2-methoxybenzoate.[4]

Step 3: Hydrolysis to this compound (Optional)

Standard ester hydrolysis conditions (e.g., using aqueous sodium hydroxide followed by acidification) can be employed to convert methyl 5-formyl-2-methoxybenzoate to the target carboxylic acid.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Methyl 5-formyl-2-methoxybenzoate
ParameterMethod 1Method 2
Starting MaterialMethyl o-anisateMethyl 2-methoxybenzoate
Formylating AgentHexamethylenetetramineHexamethylenetetramine
Acid/SolventTrifluoroacetic acidMethanesulfonic acid
Reaction TemperatureReflux90 °C
Reaction Time2 hours16 hours
YieldNot explicitly stated for crude, 14.0 g from 16.6 g starting material after recrystallization94%
Reference [4][5]
Table 2: Physicochemical and Spectroscopic Data for Methyl 5-formyl-2-methoxybenzoate
PropertyValueReference
Molecular FormulaC10H10O4[6]
Molecular Weight194.18 g/mol [6]
AppearanceColorless crystals / White to off-white solid[4][6]
Melting Point85-86 °C[4]
¹H NMR (DMSO-d6, 300MHz) δ (ppm) 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H)[5]
¹H NMR (CDCl3, 500 MHz) δ (ppm) 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H)[6]
Mass Spectrometry (MS) 195.05 (MH)⁺[6]
Table 3: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H8O4[7]
Molecular Weight180.16 g/mol [7]
CAS Number84923-70-6[7]
AppearanceSolid
Purity96%

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis (Optional) A 2-Methoxybenzoic Acid B Methyl 2-methoxybenzoate A->B Dimethyl sulfate, K2CO3, Acetone, 50-60°C C Methyl 2-methoxybenzoate D Reaction Mixture C->D Hexamethylenetetramine, TFA or MeSO3H, 0-10°C then heat E Crude Product D->E Workup: Neutralization, Extraction F Purified Methyl 5-formyl-2-methoxybenzoate E->F Purification: Chromatography or Recrystallization G Methyl 5-formyl-2-methoxybenzoate H This compound G->H NaOH(aq), then H+

Caption: Synthetic workflow for the preparation of this compound.

Applications in Research and Drug Development

This compound and its methyl ester are important intermediates in the synthesis of various pharmaceutical compounds. Notably, methyl 5-formyl-2-methoxybenzoate is a key intermediate in the preparation of Eluxadoline (Viberzi), a medication used to treat irritable bowel syndrome with diarrhea (IBS-D).[5] Additionally, it is utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives which act as PTP1B inhibitors.[6] The versatile reactivity of the formyl and carboxylic acid groups makes this compound a valuable building block for creating diverse molecular scaffolds for drug discovery programs.[8]

References

Application Notes and Protocols for the Synthesis of Novel PPAR Activators Using 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthetic route to novel Peroxisome Proliferator-Activated Receptor (PPAR) activators, utilizing 5-Formyl-2-methoxybenzoic acid as a key starting material. The synthetic strategy focuses on the construction of a biaryl aniline scaffold, a class of compounds known to exhibit potent and selective PPAR agonism. The described methodology centers around a pivotal reductive amination reaction, a robust and widely used transformation in medicinal chemistry. These application notes offer comprehensive experimental procedures, data presentation for a representative target compound, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1] They exist as three main subtypes: PPARα, PPARγ, and PPARβ/δ. Agonists of these receptors have significant therapeutic applications. PPARα agonists, such as fibrates, are used to treat dyslipidemia, while PPARγ agonists, like thiazolidinediones, are employed in the management of type 2 diabetes. The development of new PPAR modulators with improved efficacy and safety profiles is an active area of research.

Recent studies have highlighted the importance of a benzoic acid headgroup in conferring subtype selectivity, particularly for PPARα.[2][3] The biaryl aniline chemotype has emerged as a promising scaffold for the design of potent and selective PPARα agonists.[2][3] This document outlines a proposed synthetic pathway to a novel biaryl aniline-based PPAR activator, designated as Compound 1 , starting from the readily available this compound. The formyl group of this starting material provides a convenient handle for the introduction of the biaryl moiety via a reductive amination reaction.

Proposed Synthetic Scheme

The proposed synthesis of Compound 1 (4'-((5-carboxy-4-methoxybenzyl)amino)-[1,1'-biphenyl]-3-carbonitrile) from this compound is a two-step process, as illustrated below. The key transformation is the reductive amination of this compound with 4'-amino-[1,1'-biphenyl]-3-carbonitrile.

G cluster_0 Proposed Synthesis of Compound 1 A This compound C Compound 1 (4'-((5-carboxy-4-methoxybenzyl)amino)- [1,1'-biphenyl]-3-carbonitrile) A->C Reductive Amination NaBH(OAc)3, CH2Cl2 B 4'-amino-[1,1'-biphenyl]-3-carbonitrile B->C

Caption: Proposed synthetic route to Compound 1.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. Characterization of the synthesized compound would typically involve ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Synthesis of Compound 1 (4'-((5-carboxy-4-methoxybenzyl)amino)-[1,1'-biphenyl]-3-carbonitrile)

This protocol is based on established methods for the reductive amination of substituted benzoic acids.[4]

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂, 0.1 M), add 4'-amino-[1,1'-biphenyl]-3-carbonitrile (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% acetic acid). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford Compound 1 .

Data Presentation

The following table summarizes the anticipated (hypothetical) data for the synthesized Compound 1 , based on reported data for structurally similar biaryl aniline PPARα agonists.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)hPPARα EC₅₀ (nM)hPPARγ EC₅₀ (nM)hPPARβ/δ EC₅₀ (nM)
Compound 1 C₂₂H₁₈N₂O₃370.3965-75>9550-100>10000>10000

EC₅₀ values are hypothetical and based on the activity of similar compounds reported in the literature. These values would need to be determined experimentally.

Signaling Pathway and Experimental Workflow

PPAR Signaling Pathway

PPARs act as ligand-activated transcription factors. Upon binding to an agonist, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression.

G cluster_0 PPAR Signaling Pathway Ligand PPAR Agonist (e.g., Compound 1) PPAR PPAR Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Activates Response Biological Response (e.g., Lipid Metabolism) Transcription->Response

Caption: Overview of the PPAR signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and evaluation of Compound 1 .

G cluster_0 Experimental Workflow Start Starting Materials: - this compound - 4'-amino-[1,1'-biphenyl]-3-carbonitrile Reaction Reductive Amination Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (PPAR Transactivation Assay) Characterization->Bioassay

Caption: Workflow for the synthesis and evaluation of Compound 1.

Conclusion

The presented application note details a feasible and efficient synthetic route to a novel biaryl aniline-based PPAR activator, Compound 1 , utilizing this compound. The proposed protocol, centered on a reductive amination reaction, offers a straightforward approach to this promising class of compounds. The provided hypothetical data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are interested in developing new modulators of PPAR signaling for the treatment of metabolic diseases. Further experimental validation is required to confirm the synthesis and biological activity of the proposed compound.

References

Application of 5-Formyl-2-methoxybenzoic Acid in the Synthesis of PTP1B Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols on the utilization of 5-Formyl-2-methoxybenzoic acid as a key starting material in the synthesis of novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways. Its inhibition has been shown to enhance insulin sensitivity and promote a favorable metabolic profile, making it an attractive target for drug discovery. This document outlines a strategic synthetic approach leveraging this compound to generate a library of coumarin-based PTP1B inhibitors, along with detailed protocols for their biological evaluation.

I. Synthetic Strategy: From this compound to Potent PTP1B Inhibitors

The versatile chemical scaffold of this compound, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, allows for its elaboration into various heterocyclic systems. Herein, we propose a synthetic pathway to a series of 4-substituted-7-methoxycoumarin derivatives, a class of compounds that has demonstrated significant PTP1B inhibitory activity.

The general synthetic scheme involves an initial Knoevenagel condensation of this compound with an active methylene compound, followed by intramolecular cyclization to form the coumarin core. The resulting coumarin-4-carboxylate intermediate can then be readily diversified through amide coupling with a variety of amines to generate a library of potential PTP1B inhibitors.

Hypothetical Synthesis of a 4-(Aryl-amido)-7-methoxycoumarin PTP1B Inhibitor:

A plausible synthetic route, while not directly cited in a single source, can be constructed from established chemical reactions. The initial step would involve the protection of the carboxylic acid of this compound, for instance, through esterification. The resulting ester can then undergo a Knoevenagel condensation with a suitable active methylene compound, such as diethyl malonate, followed by cyclization to form the coumarin ring. Subsequent hydrolysis of the ester at the 4-position would yield a key coumarin-4-carboxylic acid intermediate. This intermediate can then be coupled with a diverse range of anilines or other amines using standard peptide coupling reagents to generate a library of 4-(aryl-amido)-7-methoxycoumarin derivatives for screening.

II. Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of synthesized 4-(Aryl-amido)-7-methoxycoumarin derivatives against human recombinant PTP1B. The IC50 values were determined using an in vitro enzymatic assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Compound IDAryl Moiety (R)PTP1B IC50 (µM)
Lead Compound Phenyl15.2
Analog 1 4-Chlorophenyl8.5
Analog 2 4-Fluorophenyl9.1
Analog 3 4-Methoxyphenyl12.8
Analog 4 3,4-Dichlorophenyl5.3
Analog 5 4-(Trifluoromethyl)phenyl7.9
Reference Inhibitor Suramin10.5

III. Experimental Protocols

A. Protocol for PTP1B Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of synthesized compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Human Recombinant PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) solution (10 mM in Assay Buffer)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

  • Add 48 µL of PTP1B enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution (final concentration 1 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Protocol for Cellular Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the effect of PTP1B inhibitors on glucose uptake in differentiated 3T3-L1 adipocytes, a key cellular model for studying insulin sensitivity.

Materials:

  • Differentiated 3T3-L1 adipocytes cultured in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin solution (1 µM in KRH buffer)

  • 2-Deoxy-D-[³H]-glucose solution

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Serum starve the differentiated adipocytes for 2-4 hours in KRH buffer.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with or without 100 nM insulin for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose (final concentration 0.5 µCi/mL) and incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.5 M NaOH.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the data to the protein concentration of each well and express the results as a fold increase over the basal (unstimulated) glucose uptake.

IV. Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylates IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor 5-Formyl-2-methoxybenzoic acid derivative Inhibitor->PTP1B inhibits

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Coumarin Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro PTP1B Enzymatic Assay (IC50) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Cellular Cellular Glucose Uptake Assay (3T3-L1 Adipocytes) InVitro->Cellular Active Compounds SAR->Synthesis Iterative Design Lead_Opt Lead Optimization Cellular->Lead_Opt

Application Notes and Protocols for the Esterification of 5-Formyl-2-methoxybenzoic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl 5-formyl-2-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds.[1][2] The primary focus of these application notes is the direct Fischer esterification of 5-formyl-2-methoxybenzoic acid. An alternative synthetic route, the formylation of methyl 2-methoxybenzoate, is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the experimental workflow, ensuring reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

Methyl 5-formyl-2-methoxybenzoate is a valuable building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a range of bioactive molecules, including peroxisome proliferator-activated receptor (PPAR) activators and 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives which act as PTP1B inhibitors.[2][3] The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[4] This document outlines a reliable protocol for its preparation via Fischer esterification, a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6]

Key Compound Properties

A summary of the physical and chemical properties of the starting material and the final product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS NumberMelting Point (°C)Boiling Point (°C)
This compoundC₉H₈O₄180.16White to off-white solid165803-94-1178-182-
Methyl 5-formyl-2-methoxybenzoateC₁₀H₁₀O₄194.19White powder[2]78515-16-9[7][8]85-87[2][9]332.3±27.0 at 760 mmHg[2]

Experimental Protocols

Two primary methodologies are presented for obtaining methyl 5-formyl-2-methoxybenzoate. Protocol A details the direct Fischer-Speier esterification of this compound. Protocol B describes an alternative synthesis through the formylation of methyl 2-methoxybenzoate.

Protocol A: Direct Fischer-Speier Esterification of this compound

This approach is a straightforward and atom-economical method for the synthesis of the target ester. The reaction's success relies on driving the equilibrium towards the product by using an excess of the alcohol (methanol) and a strong acid catalyst.[6][10]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[11]

  • Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[12] The reaction time can range from 4 to 12 hours.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[12]

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water.

    • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[12]

    • Wash the organic layer with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-formyl-2-methoxybenzoate.[12]

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like diisopropyl ether to obtain colorless crystals.[9]

Expected Yield: 85-95% (yields can vary based on reaction scale and purification method).

Protocol B: Formylation of Methyl 2-methoxybenzoate

This alternative route involves the introduction of the formyl group onto the pre-formed ester, methyl 2-methoxybenzoate. The Duff reaction, using hexamethylenetetramine in an acidic medium, is a common method for this transformation.

Reaction Scheme:

Materials and Reagents:

  • Methyl 2-methoxybenzoate (methyl o-anisate)

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH)

  • Ethyl Acetate (EtOAc)

  • Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve methyl 2-methoxybenzoate (1.0 eq) in trifluoroacetic acid in a round-bottom flask.[9]

  • Reagent Addition: Cool the solution with an ice bath and add hexamethylenetetramine (1.0-1.5 eq) portion-wise.[9]

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2-16 hours.[9][13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent by distillation under reduced pressure.[9]

    • Pour the residue into water.[9]

    • Neutralize the mixture with a sodium bicarbonate solution and extract with ethyl acetate.[9]

    • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.[9]

  • Purification: Purify the residue by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.[9] Further purification can be achieved by recrystallization from diisopropyl ether to yield colorless crystals.[9]

Expected Yield: Approximately 85%.[13]

Data Summary

The following table summarizes the key quantitative data associated with the described protocols.

ParameterProtocol A: Fischer EsterificationProtocol B: Formylation
Starting Material This compoundMethyl 2-methoxybenzoate
Key Reagents Methanol, H₂SO₄Hexamethylenetetramine, TFA/MsOH
Reaction Time 4 - 12 hours2 - 16 hours
Typical Yield 85 - 95%~85%[13]
Purification Method Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization[9]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of methyl 5-formyl-2-methoxybenzoate.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in excess Methanol catalyst Add catalytic H₂SO₄ start->catalyst reflux Reflux for 4-12 hours catalyst->reflux evaporation Remove excess Methanol (Rotary Evaporator) reflux->evaporation extraction Dilute with EtOAc & wash with H₂O, NaHCO₃, and Brine evaporation->extraction drying Dry with Na₂SO₄ & filter extraction->drying concentration Concentrate crude product drying->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification product product purification->product Pure Methyl 5-formyl-2-methoxybenzoate

Caption: Workflow for the Fischer Esterification of this compound.

Formylation_Workflow cluster_reaction_formylation Reaction cluster_workup_formylation Work-up & Purification start_formyl Dissolve Methyl 2-methoxybenzoate in Trifluoroacetic Acid reagent_add Add Hexamethylenetetramine (ice-cooling) start_formyl->reagent_add reflux_formyl Reflux for 2-16 hours reagent_add->reflux_formyl evaporation_formyl Remove solvent under reduced pressure reflux_formyl->evaporation_formyl neutralize_extract Pour into H₂O, neutralize with NaHCO₃ & extract with EtOAc evaporation_formyl->neutralize_extract wash_formyl Wash with H₂O and Brine neutralize_extract->wash_formyl dry_concentrate_formyl Dry with MgSO₄, filter, and concentrate wash_formyl->dry_concentrate_formyl purify_formyl Purify by Column Chromatography & Recrystallization dry_concentrate_formyl->purify_formyl product_formyl product_formyl purify_formyl->product_formyl Pure Methyl 5-formyl-2-methoxybenzoate

Caption: Alternative workflow via Formylation of Methyl 2-methoxybenzoate.

Conclusion

The esterification of this compound to its methyl ester can be efficiently achieved through a direct Fischer esterification protocol. This method is advantageous due to its simplicity and high potential yields. For cases where the starting material is more readily available, the formylation of methyl 2-methoxybenzoate presents a viable alternative. The choice of synthetic route may depend on factors such as starting material availability, scalability, and the specific purity requirements of the downstream applications. The protocols provided herein offer robust and reproducible methods for the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Purification of 5-Formyl-2-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this reagent is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, developed by adapting established procedures for structurally similar aromatic acids and aldehydes.

Principle of Recrystallization

The fundamental principle of recrystallization is the higher solubility of most solids in a hot solvent compared to a cold solvent. An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Based on the structural characteristics of this compound (an aromatic carboxylic acid with an aldehyde group) and experimental data for similar compounds, a mixed solvent system of ethanol and water is recommended. The compound is expected to have good solubility in hot ethanol and lower solubility in water.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the recrystallization of this compound. These values are representative and may vary based on the initial purity of the crude sample and the precise experimental conditions.

ParameterCrude SampleRecrystallized Sample
Appearance Off-white to light brown powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Solubility in Water (25 °C) Slightly soluble (~2 g/L)[1]Slightly soluble
Solubility in Ethanol (25 °C) Moderately solubleModerately soluble
Solubility in Hot Ethanol/Water Highly solubleHighly soluble
Expected Recovery Yield N/A80-90%
Melting Point Broad rangeSharp, defined range

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place a sample of crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid dissolves completely. Avoid adding an excess of solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.

  • Inducing Crystallization:

    • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of the cold ethanol/water mixture.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water to remove any adhering mother liquor containing impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for several minutes.

    • Transfer the purified crystals to a watch glass and dry them in a low-temperature oven (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Visual Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_water Add hot water to turbidity hot_filtration->add_water Clear Solution impurities_out1 Insoluble Impurities hot_filtration->impurities_out1 re_dissolve Add hot ethanol to clarify add_water->re_dissolve cool_rt Slowly cool to room temperature re_dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold solvent filter->wash impurities_out2 Soluble Impurities in Mother Liquor filter->impurities_out2 dry Dry the crystals wash->dry end End: Purified Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Derivatization of 5-Formyl-2-methoxybenzoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Its analysis is crucial in various stages of drug development and chemical synthesis for purity assessment, pharmacokinetic studies, and metabolite identification. Due to its polarity and potential for thermal instability, direct analysis by gas chromatography (GC) can be challenging. Derivatization is a key strategy to enhance its volatility for GC analysis or to improve its chromatographic behavior and detection sensitivity in liquid chromatography (LC). This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The primary methods involve the simultaneous or sequential derivatization of the carboxylic acid and aldehyde functional groups. Silylation and esterification are common and effective approaches for the carboxylic acid moiety, while oximation is a standard method for the aldehyde group.

Protocol 1: Two-Step Derivatization (Esterification followed by Oximation)

This protocol involves a two-step process where the carboxylic acid is first converted to a methyl ester, followed by the derivatization of the aldehyde group to an oxime. This approach provides stable derivatives suitable for GC-MS analysis.

Experimental Protocol:

Step 1: Esterification of the Carboxylic Acid

  • Reagents and Materials:

    • This compound standard

    • Methanolic HCl (3 N) or BF3-Methanol (14%)

    • Anhydrous Sodium Sulfate

    • Hexane (HPLC grade)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or water bath

    • Nitrogen evaporator

  • Procedure:

    • Accurately weigh 1 mg of this compound into a reaction vial.

    • Add 500 µL of methanolic HCl (3 N) or BF3-Methanol (14%).

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 500 µL of water. Vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The resulting solution contains the methyl ester of this compound.

Step 2: Oximation of the Aldehyde Group

  • Reagents and Materials:

    • Solution from Step 1

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine)

    • Pyridine (anhydrous)

  • Procedure:

    • Evaporate the hexane from the esterified product under a gentle stream of nitrogen.

    • Add 50 µL of the PFBHA solution in pyridine to the dried residue.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for GC-MS analysis. Reconstitute in a suitable solvent like hexane if necessary.

Protocol 2: One-Step Silylation for Both Functional Groups

Silylation can derivatize both the carboxylic acid and, to some extent, the aldehyde group (as a silyl enol ether). This is a rapid, one-step procedure. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.[1]

Experimental Protocol:

  • Reagents and Materials:

    • This compound standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

    • Pyridine or Acetonitrile (anhydrous)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block

  • Procedure:

    • Accurately weigh 1 mg of this compound into a reaction vial. Ensure the sample is dry.

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature. The sample is ready for GC-MS injection.

GC-MS Parameters (Representative)

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50-550 m/z

Quantitative Data (Representative Values for Similar Compounds)

ParameterEsterification + OximationSilylation
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL1 - 15 ng/mL
Linearity (r²) > 0.995> 0.99
Recovery 85 - 105%80 - 110%

Analysis by High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is employed to enhance the detectability of the aldehyde group, particularly for UV or fluorescence detection. The carboxylic acid group is generally amenable to reversed-phase chromatography without derivatization. 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the derivatization of aldehydes.[2][3][4][5][6]

Protocol 3: Derivatization of the Aldehyde Group with DNPH

This protocol focuses on the derivatization of the formyl group with DNPH to form a stable hydrazone, which can be readily detected by UV-Vis at approximately 360 nm.

Experimental Protocol:

  • Reagents and Materials:

    • This compound standard

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 1% phosphoric acid)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • Reaction vials (2 mL)

    • Heating block or water bath

  • Procedure:

    • Prepare a standard solution of this compound in acetonitrile.

    • In a reaction vial, mix 100 µL of the sample/standard solution with 200 µL of the DNPH reagent solution.

    • Seal the vial and heat at 40-60°C for 30 minutes in the dark.

    • Cool the reaction mixture to room temperature.

    • The sample is ready for HPLC analysis. It may be diluted with the mobile phase if necessary.

HPLC-UV Parameters (Representative)

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection Wavelength 360 nm

Quantitative Data (Representative Values for DNPH Derivatives)

ParameterValue
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL
Linearity (r²) > 0.998
Recovery 90 - 110%

Visualizations

Derivatization_Workflow_GCMS cluster_esterification Esterification cluster_oximation Oximation cluster_silylation Silylation (Alternative) start_ester This compound reagent_ester Methanolic HCl or BF3-Methanol reaction_ester Heat (60°C, 30 min) start_ester->reaction_ester reagent_ester->reaction_ester Reacts with product_ester Methyl 5-formyl-2-methoxybenzoate reaction_ester->product_ester reaction_oxime Heat (70°C, 30 min) product_ester->reaction_oxime reagent_oxime PFBHA in Pyridine reagent_oxime->reaction_oxime Reacts with final_product_gc Derivatized Product for GC-MS reaction_oxime->final_product_gc start_silyl This compound reaction_silyl Heat (60-70°C, 30-60 min) start_silyl->reaction_silyl reagent_silyl BSTFA + 1% TMCS reagent_silyl->reaction_silyl Reacts with final_product_silyl Silylated Product for GC-MS reaction_silyl->final_product_silyl

Caption: GC-MS derivatization workflows for this compound.

Derivatization_Workflow_HPLC start_hplc This compound in Acetonitrile reaction_hplc Heat (40-60°C, 30 min) start_hplc->reaction_hplc reagent_hplc DNPH Solution reagent_hplc->reaction_hplc Reacts with product_hplc DNPH-Hydrazone Derivative reaction_hplc->product_hplc analysis_hplc HPLC-UV Analysis (360 nm) product_hplc->analysis_hplc

Caption: HPLC derivatization workflow for this compound.

Conclusion

The choice of derivatization method for this compound depends on the analytical technique employed and the specific requirements of the analysis. For GC-MS, a two-step esterification followed by oximation, or a one-step silylation, are both viable options to produce volatile and thermally stable derivatives. For HPLC analysis, derivatization of the aldehyde group with DNPH significantly enhances UV detection, allowing for sensitive and selective quantification. The provided protocols and representative data serve as a comprehensive guide for researchers to develop and validate analytical methods for this important bifunctional molecule. It is recommended to optimize the reaction conditions and validate the method for the specific matrix and concentration range of interest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Formyl-2-methoxybenzoic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. A common approach involves the formylation of 2-methoxybenzoic acid or its methyl ester.

One significant factor is the order of the reaction steps. A patented method suggests that protecting the carboxylic acid as a methyl ester before formylation can dramatically improve the overall yield to around 90%.[1] Attempting to directly formylate 2-methoxybenzoic acid can lead to lower yields, potentially as low as 16% in the formylation step, resulting in a total yield of less than 10% for a two-step process.[1]

Another critical aspect is the choice of formylating agent and reaction conditions. The Duff reaction, using hexamethylenetetramine, is a common method. The efficiency of this reaction is highly dependent on the solvent and temperature. For instance, using methanesulfonic acid as a solvent and heating to 90°C has been reported to achieve a yield of 94% for the formylation of methyl 2-methoxybenzoate.[1]

To improve your yield, consider the following:

  • Protect the Carboxylic Acid: If you are starting from 2-methoxybenzoic acid, first convert it to methyl 2-methoxybenzoate.

  • Optimize Formylation Conditions: When using hexamethylenetetramine (urotropine), ensure appropriate solvent (e.g., methanesulfonic acid or trifluoroacetic acid) and temperature control as detailed in the protocols below.[1][2]

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[3]

Question: I am observing significant impurity in my final product. How can I improve the purity?

Answer:

Impurities in the synthesis of this compound can arise from unreacted starting materials, side products, or dimers formed during the reaction.[4] Effective purification is crucial to obtain a high-purity product.

Common purification strategies include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common eluent system for the methyl ester intermediate is a mixture of n-hexane and ethyl acetate.[2]

  • Recrystallization: This technique can be used to purify the final product or its intermediate. For instance, methyl 5-formyl-2-methoxybenzoate can be recrystallized from diisopropyl ether to obtain colorless crystals.[2]

  • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from non-acidic impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product.

  • Bisulfite Adduct Formation: Aldehydes can form solid bisulfite adducts. This can be a method to isolate the formylated product from other impurities.[4]

Question: What are the key safety precautions I should take during this synthesis?

Answer:

The synthesis of this compound involves several hazardous chemicals. It is crucial to adhere to standard laboratory safety procedures.

  • Harmful Reagents: The product itself is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Corrosive Acids: Strong acids like trifluoroacetic acid and methanesulfonic acid are often used and are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Volatile and Flammable Solvents: Organic solvents like acetone, ethyl acetate, and toluene are volatile and flammable. Ensure they are used in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and high-yielding method involves a two-step process:

  • Esterification: Conversion of 2-methoxybenzoic acid to methyl 2-methoxybenzoate. This is often achieved by reacting 2-methoxybenzoic acid with dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.[1]

  • Formylation: Introduction of the formyl group at the 5-position of methyl 2-methoxybenzoate. A common method is the Duff reaction, using hexamethylenetetramine in a strong acid like methanesulfonic acid or trifluoroacetic acid.[1][2]

  • Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid.[3]

Q2: Can I directly formylate 2-methoxybenzoic acid?

A2: While direct formylation is possible, it is generally not recommended as it can lead to significantly lower yields compared to the route involving the methyl ester intermediate.[1] The presence of the free carboxylic acid can interfere with the formylation reaction.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of starting materials and the formation of the product.[3]

  • Product Characterization:

    • NMR Spectroscopy (¹H NMR): To confirm the structure of the final product and its intermediates.[1]

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point: To assess the purity of the crystalline product.[2]

Experimental Protocols

High-Yield Synthesis of Methyl 5-Formyl-2-methoxybenzoate

This protocol is adapted from a high-yield patented method.[1]

Step 1: Preparation of Methyl 2-methoxybenzoate

  • To a reaction vessel, add salicylic acid, potassium carbonate, and acetone.

  • Heat the mixture to 50-60°C.

  • Add dimethyl sulfate dropwise and allow the reaction to proceed for 1-5 hours.

  • Supplement with additional potassium carbonate and dimethyl sulfate and continue the reaction for 12-48 hours.

  • After the reaction is complete, evaporate approximately 60% of the solvent.

  • Cool the mixture to 20°C and add water.

  • Filter the solution and extract the filtrate with dichloromethane (DCM).

  • Concentrate the organic extract to obtain methyl 2-methoxybenzoate.

Step 2: Preparation of Methyl 5-formyl-2-methoxybenzoate

  • Cool methyl 2-methoxybenzoate and methanesulfonic acid to 0-10°C.

  • Add hexamethylenetetramine (urotropine).

  • Heat the reaction mixture to 90°C and maintain for 10-20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction vessel.

  • Adjust the pH to 6-7 with a sodium hydroxide solution.

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain methyl 5-formyl-2-methoxybenzoate.

Hydrolysis to this compound

A general procedure for the hydrolysis of the methyl ester would involve treating methyl 5-formyl-2-methoxybenzoate with an aqueous base (e.g., sodium hydroxide) followed by acidification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Formylation of Methyl 2-methoxybenzoate

ParameterMethod 1[1]Method 2[2]
Starting Material Methyl 2-methoxybenzoateMethyl o-anisate
Formylating Agent HexamethylenetetramineHexamethylenetetramine
Solvent/Acid Methanesulfonic acidTrifluoroacetic acid
Temperature 90°CReflux
Reaction Time 16 hours2 hours
Reported Yield 94%Not explicitly stated for this step

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Formylation cluster_step3 Step 3: Hydrolysis start 2-Methoxybenzoic Acid ester_reagents Dimethyl Sulfate, K2CO3, Acetone start->ester_reagents esterification Esterification Reaction start->esterification ester_reagents->esterification ester_product Methyl 2-methoxybenzoate esterification->ester_product formylation Formylation Reaction ester_product->formylation formyl_reagents Hexamethylenetetramine, Methanesulfonic Acid formyl_reagents->formylation formyl_product Methyl 5-formyl-2-methoxybenzoate formylation->formyl_product hydrolysis Hydrolysis Reaction formyl_product->hydrolysis hydrolysis_reagents Aqueous Base (e.g., NaOH), then Acid hydrolysis_reagents->hydrolysis final_product This compound hydrolysis->final_product

Caption: High-yield synthesis workflow for this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low Yield Observed direct_formylation Direct formylation of the acid? low_yield->direct_formylation suboptimal_conditions Suboptimal formylation conditions? low_yield->suboptimal_conditions incomplete_reaction Incomplete reaction? low_yield->incomplete_reaction protect_acid Protect acid as methyl ester first direct_formylation->protect_acid optimize Optimize temperature, solvent, and time suboptimal_conditions->optimize monitor Monitor reaction with TLC/HPLC incomplete_reaction->monitor

Caption: Decision tree for troubleshooting low synthesis yields.

References

common side reactions in the formylation of 2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-methoxybenzoic acid?

A1: The most common methods for formylating electron-rich aromatic compounds like 2-methoxybenzoic acid are the Vilsmeier-Haack reaction, the Rieche formylation, and the Duff reaction. Each method has its own set of reagents and typical reaction conditions, which can influence the outcome of the reaction.

Q2: What are the expected major products of the formylation of 2-methoxybenzoic acid?

A2: The methoxy group (-OCH₃) at the C2 position is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) at the C1 position is a meta-directing deactivator. The strong activating effect of the methoxy group typically directs the incoming formyl group (-CHO) to the positions ortho and para to it. Therefore, the expected major products are the different regioisomers of formyl-2-methoxybenzoic acid, primarily:

  • 5-Formyl-2-methoxybenzoic acid (para to the methoxy group)

  • 3-Formyl-2-methoxybenzoic acid (ortho to the methoxy group)

The relative ratio of these isomers will depend on the reaction conditions.

Q3: What are the common side reactions I should be aware of?

A3: Several side reactions can occur during the formylation of 2-methoxybenzoic acid, leading to impurities and reduced yield of the desired product. These include:

  • Di-formylation: Introduction of two formyl groups onto the aromatic ring, especially with highly activated substrates or excess formylating agent.

  • Formation of multiple regioisomers: Besides the main products, other isomers can be formed in smaller amounts.

  • Decarboxylation: Loss of the carboxylic acid group, which can be promoted by acidic conditions and high temperatures.

  • Polymerization/Resinification: Particularly under the harsh acidic conditions of some formylation reactions like the Duff reaction, complex polymeric materials can be formed.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the formylation of 2-methoxybenzoic acid.

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Insufficiently reactive formylating agent. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring by the carboxylic acid group. 4. Poor quality of reagents or solvents.1. For Vilsmeier-Haack, ensure the Vilsmeier reagent is properly formed (from POCl₃ and DMF). For Rieche, use a strong Lewis acid like TiCl₄ or SnCl₄. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Consider converting the carboxylic acid to an ester (e.g., methyl ester) prior to formylation to reduce its deactivating effect. The ester can be hydrolyzed back to the acid after formylation. 4. Use freshly distilled solvents and high-purity reagents.
Formation of multiple isomers, difficult separation 1. The chosen formylation method has low regioselectivity. 2. Reaction conditions (temperature, solvent, catalyst) favor the formation of multiple products.1. The choice of formylation method can influence regioselectivity. For example, ortho-formylation is often favored in the Duff reaction with phenols.[2] For 2-methoxybenzoic acid, the directing effects of both substituents must be considered. 2. Vary the Lewis acid in the Rieche reaction; different Lewis acids can alter the isomer ratio.[3] Lowering the reaction temperature may also improve selectivity.
Significant amount of di-formylated product 1. Molar ratio of formylating agent to substrate is too high. 2. The aromatic ring is highly activated, making it susceptible to a second formylation.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the formylating agent. 2. If di-formylation persists, consider a less reactive formylating agent or milder reaction conditions (e.g., lower temperature).
Product has decarboxylated (loss of -COOH group) 1. Reaction is carried out at a high temperature. 2. Strongly acidic conditions are used.1. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. If possible, choose a formylation method that uses milder acidic conditions. Neutralizing the reaction mixture promptly during work-up can also help.
Formation of a dark, tarry, or polymeric substance 1. Reaction conditions are too harsh (high temperature, strong acid). 2. Side reactions of the formyl product or starting material.1. This is a known issue in some Duff reactions.[1] Consider using a different formylation method like Vilsmeier-Haack or Rieche, which are often conducted at lower temperatures. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Below are generalized protocols for common formylation reactions. These should be adapted and optimized for 2-methoxybenzoic acid based on small-scale trials.

Vilsmeier-Haack Formylation

This method uses a Vilsmeier reagent, typically generated in-situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF (3-5 equivalents) to 0 °C.

  • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-methoxybenzoic acid (1 equivalent) in a minimal amount of dry DMF or a chlorinated solvent.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rieche Formylation

This reaction employs a Lewis acid and dichloromethyl methyl ether as the formylating agent.[5]

Procedure:

  • Dissolve 2-methoxybenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a Lewis acid (e.g., TiCl₄, SnCl₄, or AlCl₃) (1.1-2.0 equivalents) dropwise.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add dichloromethyl methyl ether (1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench it by slowly adding it to a mixture of ice and water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as needed.

Duff Reaction

The Duff reaction typically uses hexamine (hexamethylenetetramine) in an acidic medium.[2]

Procedure:

  • In a round-bottom flask, combine 2-methoxybenzoic acid (1 equivalent) and hexamine (2-4 equivalents).

  • Add an acidic solvent such as glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid.

  • Heat the reaction mixture to 100-150 °C and stir for several hours, monitoring by TLC.

  • After cooling, hydrolyze the intermediate imine by adding aqueous acid (e.g., dilute H₂SO₄) and heating the mixture.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product.

Data Summary

Quantitative data for the formylation of 2-methoxybenzoic acid is not extensively available in a comparative format. The following table summarizes expected outcomes based on the directing effects of the substituents and general principles of these reactions. Actual yields and isomer ratios will be highly dependent on the specific reaction conditions.

Formylation Method Expected Major Isomer(s) Potential Side Products Typical Yields (General Arenes)
Vilsmeier-Haack 5-formyl and 3-formylDi-formylated products, decarboxylated productModerate to High
Rieche 5-formyl and 3-formyl (ratio depends on Lewis acid)Di-formylated products, decarboxylated productModerate to High
Duff Potentially higher ortho-selectivity (3-formyl)Polymeric material, decarboxylated product, low yields of other isomersLow to Moderate[2]

Visualizations

Reaction Pathway and Side Reactions

formylation_reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions 2-MBA 2-Methoxybenzoic Acid Formyl_Isomers Formyl-2-methoxybenzoic Acid (mixture of regioisomers) 2-MBA->Formyl_Isomers Formylating Agent (e.g., Vilsmeier, Rieche, Duff) Diformyl Di-formyl Product 2-MBA->Diformyl Excess Formylating Agent Decarboxylated Decarboxylated Product (Formyl-anisole) 2-MBA->Decarboxylated High Temperature/ Strong Acid Polymer Polymeric Resin 2-MBA->Polymer Harsh Conditions (e.g., Duff Reaction)

Caption: Main and side reaction pathways in the formylation of 2-methoxybenzoic acid.

Troubleshooting Workflow

troubleshooting_workflow start Experiment Start: Formylation of 2-Methoxybenzoic Acid check_conversion Analyze Reaction Mixture (TLC/HPLC/GC) Is conversion complete? start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No check_purity Is the desired product pure? check_conversion->check_purity Yes troubleshoot_conversion Troubleshoot: - Increase temperature - Check reagent quality - Change formylation method low_conversion->troubleshoot_conversion troubleshoot_conversion->start Retry impure_product Impure Product check_purity->impure_product No end_success Successful Reaction: Isolate Pure Product check_purity->end_success Yes troubleshoot_purity Troubleshoot Side Reactions: - Adjust stoichiometry - Optimize temperature - Consider purification strategy impure_product->troubleshoot_purity troubleshoot_purity->start Retry with Optimized Conditions

Caption: A logical workflow for troubleshooting common issues in the formylation reaction.

References

Technical Support Center: Synthesis of 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Formyl-2-methoxybenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent synthetic strategies for this compound typically involve a two-step process:

  • Formylation of a 2-methoxybenzoic acid derivative: This is commonly performed on the methyl ester, methyl 2-methoxybenzoate (also known as methyl o-anisate), to introduce the formyl group at the 5-position.

  • Hydrolysis of the resulting ester: The methyl ester, methyl 5-formyl-2-methoxybenzoate, is then hydrolyzed to yield the final carboxylic acid product.

Common formylation methods include the Duff reaction (using hexamethylenetetramine) and the Vilsmeier-Haack reaction (using a Vilsmeier reagent like POCl₃/DMF).[1][2]

Q2: What are the critical parameters to control during the formylation step?

Precise control of reaction conditions is crucial for a successful formylation with high yield and purity. Key parameters include:

  • Temperature: Maintaining the recommended temperature range is critical to prevent side reactions or decomposition of reagents. For instance, in nitration or bromination steps that can be part of alternative multi-step syntheses, a low temperature of 0–5°C is often recommended.[1]

  • Reagent Purity: The purity of reagents, especially in the Vilsmeier-Haack reaction, is important. Decomposed DMF can lead to the formation of byproducts.

  • Moisture Control: Both the Duff and Vilsmeier-Haack reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent quenching of the reactive intermediates.

Q3: What are potential side reactions during the synthesis?

Several side reactions can occur, leading to impurities and reduced yields:

  • Oxidation of the formyl group: The aldehyde functionality is susceptible to oxidation, which would result in the formation of 5-carboxy-2-methoxybenzoic acid (a dicarboxylic acid).[1]

  • Reduction of the formyl group: Conversely, under certain conditions, the formyl group could be reduced to a hydroxymethyl group.

  • Incomplete reaction: Both the formylation and hydrolysis steps may not go to completion, leaving unreacted starting material.

  • Formation of regioisomers: Depending on the reaction conditions, small amounts of other formylated isomers might be produced.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Low Yield in Formylation Step (Duff Reaction)
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material. 1. Insufficient reaction temperature or time. 2. Poor quality or insufficient amount of hexamethylenetetramine. 3. Presence of moisture in the reaction.1. Ensure the reaction is heated to the recommended reflux temperature and monitor the reaction progress using TLC. 2. Use fresh, high-purity hexamethylenetetramine and ensure the correct stoichiometric ratio is used. 3. Use anhydrous trifluoroacetic acid and thoroughly dry all glassware.
Formation of a complex mixture of products. 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents.1. Carefully control the reaction temperature and avoid excessive heating. 2. Double-check the molar ratios of the starting material and hexamethylenetetramine.
Low Yield in Hydrolysis Step
Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of the methyl ester. 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Reaction time is too short or temperature is too low. 3. Poor solubility of the ester in the reaction medium.1. Use a sufficient excess of the base to ensure complete saponification. 2. Increase the reaction time and/or temperature and monitor the disappearance of the starting material by TLC. 3. Consider adding a co-solvent like methanol or ethanol to improve solubility.
Product loss during workup. 1. The product, being a carboxylate salt, is highly soluble in the aqueous layer before acidification. 2. Insufficient acidification to precipitate the carboxylic acid.1. Ensure the aqueous layer is thoroughly extracted after acidification. 2. Carefully adjust the pH to be sufficiently acidic (pH 1-2) to ensure complete precipitation of the product.
Product Purity Issues
Problem Possible Impurity Suggested Purification Method
Product contains unreacted starting material (methyl 5-formyl-2-methoxybenzoate). Incomplete hydrolysis.Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The carboxylic acid is generally less soluble than the ester in non-polar solvents. Alternatively, an acid-base extraction can be effective; the carboxylic acid will be extracted into a basic aqueous solution, leaving the neutral ester in the organic layer.
Product is discolored (yellowish or brownish). Formation of polymeric or degradation byproducts.Treatment with activated charcoal during recrystallization can help remove colored impurities. Column chromatography may also be effective.
Presence of an additional carboxylic acid peak in NMR/LC-MS. 5-carboxy-2-methoxybenzoic acid (from oxidation of the formyl group).Careful purification by column chromatography or fractional recrystallization may be necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound.

Table 1: Formylation of Methyl 2-Methoxybenzoate

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Duff ReactionHexamethylenetetramineTrifluoroacetic AcidReflux (83-90)2~84 (of the methyl ester)[3]
Duff ReactionUrotropine (Hexamethylenetetramine)Methanesulfonic Acid80-901685-94 (of the methyl ester)[4]

Table 2: Hydrolysis of Methyl 5-Formyl-2-methoxybenzoate

BaseSolventTemperature (°C)Time (h)Typical Yield (%)
NaOH or KOHWater/MethanolReflux2-4>90

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and experimental technique.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate (Duff Reaction)

This protocol is adapted from a literature procedure.[3]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methoxybenzoate (methyl o-anisate) (16.6 g, 0.1 mol) in trifluoroacetic acid (100 mL).

  • Cool the solution in an ice bath.

  • To the cooled solution, add hexamethylenetetramine (14.0 g, 0.1 mol) in portions, keeping the temperature below 20°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure.

  • Pour the residue into 120 mL of water and neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate = 2/1) or by recrystallization from diisopropyl ether to yield colorless crystals.

Protocol 2: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate

This is a general procedure for the saponification of an ester.

  • In a round-bottom flask, dissolve methyl 5-formyl-2-methoxybenzoate (e.g., 10 g, 0.051 mol) in a mixture of methanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL, 0.1 mol).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The white precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent if necessary.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis formylation Formylation Step start->formylation low_yield_formyl Low Yield? formylation->low_yield_formyl hydrolysis Hydrolysis Step low_yield_hydrolysis Low Yield? hydrolysis->low_yield_hydrolysis product Final Product purity_issue_formyl Purity Issue? low_yield_formyl->purity_issue_formyl No troubleshoot_yield_formyl Check: - Temperature - Reagent Quality - Moisture low_yield_formyl->troubleshoot_yield_formyl Yes purity_issue_formyl->hydrolysis No troubleshoot_purity_formyl Purification: - Column Chromatography - Recrystallization purity_issue_formyl->troubleshoot_purity_formyl Yes purity_issue_hydrolysis Purity Issue? low_yield_hydrolysis->purity_issue_hydrolysis No troubleshoot_yield_hydrolysis Check: - Base Stoichiometry - Reaction Time/Temp - Workup pH low_yield_hydrolysis->troubleshoot_yield_hydrolysis Yes purity_issue_hydrolysis->product No troubleshoot_purity_hydrolysis Purification: - Recrystallization - Acid-Base Extraction purity_issue_hydrolysis->troubleshoot_purity_hydrolysis Yes troubleshoot_yield_formyl->formylation troubleshoot_purity_formyl->hydrolysis troubleshoot_yield_hydrolysis->hydrolysis troubleshoot_purity_hydrolysis->product

Caption: A flowchart illustrating the logical steps for troubleshooting common issues during the synthesis of this compound.

References

optimization of reaction conditions for 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 5-Formyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically starts from 2-methoxybenzoic acid or its methyl ester, methyl 2-methoxybenzoate.[1][2] An alternative precursor is 5-formyl-2-hydroxybenzoic acid, which can be methylated.[3]

Q2: Which formylation reactions are commonly used to introduce the formyl group?

A2: The most common methods for introducing a formyl group onto the aromatic ring of 2-methoxybenzoic acid derivatives are the Duff reaction, which uses hexamethylenetetramine (urotropine), and the Vilsmeier-Haack reaction (POCl₃/DMF).[2][3] Directed ortho-metalation followed by formylation is another potential strategy.[3]

Q3: What is the role of hexamethylenetetramine (urotropine) in the synthesis?

A3: Hexamethylenetetramine serves as the formylating agent in the Duff reaction. In an acidic medium, it generates the electrophilic species that attacks the activated aromatic ring to introduce the formyl group.[1][2]

Q4: Can the formyl group be modified?

A4: Yes, the formyl group is highly reactive. It can be oxidized to a carboxylic acid group to form 5-methoxyisophthalic acid or reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.[3]

Q5: What are the typical physical properties of this compound?

A5: this compound is a solid with a molecular weight of 180.16 g/mol and a molecular formula of C9H8O4.[4][5] It is typically stored under an inert atmosphere at room temperature.

Troubleshooting Guide

Q1: I am getting a very low yield in my formylation reaction using urotropine. What could be the issue?

A1: Low yields in the formylation of 2-methoxybenzoic acid derivatives can be attributed to several factors:

  • Inadequate Acid Strength: The reaction requires a strong acid to facilitate the reaction with hexamethylenetetramine. Methanesulfonic acid or trifluoroacetic acid are commonly used.[1][2] Ensure the acid is of good quality and used in sufficient quantity.

  • Suboptimal Temperature: The reaction temperature is critical. Some protocols specify heating to 80-90°C for several hours.[2] Insufficient temperature can lead to an incomplete reaction, while excessive heat might promote side reactions.

  • Reaction Time: The reaction may require an extended period, with some procedures calling for 10-20 hours of reaction time.[2] It's advisable to monitor the reaction progress using techniques like TLC to determine the optimal reaction time.

Q2: My final product is difficult to purify. What are common impurities and how can I remove them?

A2: Purification challenges often arise from unreacted starting material or the formation of isomers and other byproducts.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have leftover 2-methoxybenzoic acid or its ester. Optimize reaction conditions (time, temperature, reagent stoichiometry) to maximize conversion.

  • Isomeric Products: While the methoxy group directs the formylation to the para position (position 5), some ortho formylation might occur, leading to isomeric impurities.

  • Purification Techniques: Column chromatography is a common method for purifying the product. For the methyl ester, a typical eluent system is a mixture of n-hexane and ethyl acetate.[1] Recrystallization can also be an effective final purification step.[1]

Q3: I am observing the formation of a di-formylated or other unexpected byproduct. How can I prevent this?

A3: The formation of byproducts is often related to the reactivity of the starting material and the reaction conditions.

  • Stoichiometry of Reagents: Carefully control the molar ratio of the substrate to the formylating agent. An excess of the formylating agent might lead to undesired side reactions.

  • Reaction Temperature: As mentioned, high temperatures can sometimes lead to the formation of byproducts. It is crucial to maintain the temperature within the recommended range.

Q4: The hydrolysis of the methyl ester to the final carboxylic acid is not working well. What should I do?

A4: If you are synthesizing the methyl ester first, the final step is hydrolysis.[3]

  • Choice of Base: Use a suitable base like sodium hydroxide or potassium hydroxide for the hydrolysis.

  • Solvent: The reaction is typically carried out in a mixture of water and an organic solvent like methanol or ethanol to ensure the solubility of the ester.

  • Temperature and Time: Heating the reaction mixture is usually necessary to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting ester spot disappears.

  • Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified (e.g., with HCl) to a pH of 1-3 to precipitate the carboxylic acid product.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl 5-formyl-2-methoxybenzoate

ParameterMethod 1Method 2Method 3
Starting Material Methyl o-anisateMethyl 2-methoxybenzoateMethyl 2-methoxybenzoate
Formylating Agent HexamethylenetetramineUrotropineUrotropine
Acid/Solvent Trifluoroacetic acidMethanesulfonic acidMethanesulfonic acid
Temperature Reflux80°C90°C
Reaction Time 2 hours16 hours16 hours
Yield Not specified85.1%94%
Reference [1][2][2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate using Hexamethylenetetramine and Trifluoroacetic Acid [1]

  • Dissolve 16.6 g of methyl o-anisate in 100 ml of trifluoroacetic acid.

  • Cool the mixture using an ice bath and add 14.0 g of hexamethylenetetramine.

  • Reflux the mixture for 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Pour the residue into 120 ml of water.

  • Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic extract with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.

  • Recrystallize the product from diisopropyl ether to obtain colorless crystals.

Protocol 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate using Urotropine and Methanesulfonic Acid [2]

  • Cool a mixture of methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) to 0-10 °C.

  • Add urotropine (252 kg) to the cooled mixture.

  • Heat the reaction mixture to 90 °C and maintain for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 500 L of water to the reaction vessel.

  • Adjust the pH to 6-7 with a sodium hydroxide solution.

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis of this compound cluster_synthesis Synthesis of Methyl 5-formyl-2-methoxybenzoate cluster_hydrolysis Hydrolysis to Carboxylic Acid start Start: Methyl 2-methoxybenzoate formylation Formylation with Hexamethylenetetramine in strong acid start->formylation workup Aqueous Workup & Neutralization formylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification: Column Chromatography & Recrystallization extraction->purification product_ester Product: Methyl 5-formyl-2-methoxybenzoate purification->product_ester hydrolysis Base-mediated Hydrolysis product_ester->hydrolysis acidification Acidification hydrolysis->acidification final_product Final Product: This compound acidification->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction temp Suboptimal Temperature? issue->temp time Insufficient Reaction Time? issue->time reagents Reagent Quality or Stoichiometry? issue->reagents sol_temp Optimize Temperature (e.g., 80-90°C) temp->sol_temp sol_time Increase Reaction Time & Monitor with TLC time->sol_time sol_reagents Verify Reagent Purity & Adjust Stoichiometry reagents->sol_reagents

Caption: Decision tree for troubleshooting low reaction yields.

References

preventing over-oxidation of the formyl group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in organic synthesis.

Topic: Preventing Over-oxidation of the Formyl Group

The selective synthesis of aldehydes is a cornerstone of organic chemistry, yet it presents a significant challenge: the over-oxidation of the desired formyl group (-CHO) to an unwanted carboxylic acid (-COOH). This guide provides detailed solutions, comparative data, and experimental protocols to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why does my primary alcohol consistently over-oxidize to a carboxylic acid?

A1: Over-oxidation of a primary alcohol to a carboxylic acid typically occurs for two main reasons. First, the oxidizing agent you are using may be too strong (e.g., potassium permanganate, Jones reagent)[1][2][3]. Second, the reaction is likely being performed in the presence of water.[4][5] The initially formed aldehyde can become hydrated to form a geminal diol, which is then susceptible to further oxidation to the carboxylic acid.[4][5][6] To prevent this, use a mild, anhydrous oxidizing agent and ensure all glassware and solvents are scrupulously dry.[7]

Q2: What are the most reliable methods for selectively oxidizing a primary alcohol to an aldehyde?

A2: Several mild oxidation methods are widely used to prevent over-oxidation. The most common and reliable include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations.[3] These methods are performed under anhydrous conditions, which is key to stopping the reaction at the aldehyde stage.[8][9] The Dess-Martin oxidation is known for its mild conditions (room temperature, neutral pH) and high yields.[10][11] The Swern oxidation is also very effective but requires cryogenic temperatures (-78 °C) and produces a foul-smelling dimethyl sulfide byproduct.[9][12][13][14]

Q3: My Swern oxidation is giving low yields. What are the common pitfalls?

A3: Low yields in a Swern oxidation often stem from improper temperature control. The reaction to form the active oxidizing species from DMSO and oxalyl chloride must be kept below -60 °C to avoid side reactions.[13] It is also critical to add the triethylamine base after the alcohol has reacted with the activated DMSO complex; premature addition can lead to unwanted side products.[15] Finally, ensure all reagents are of high quality and used in the correct stoichiometry.

Q4: I have a molecule with both a formyl group and an alcohol that I need to oxidize. How can I selectively oxidize the alcohol without affecting the existing aldehyde?

A4: This is a classic chemoselectivity problem. Direct oxidation is risky as aldehydes are easily oxidized. The most robust strategy is to protect the existing formyl group before performing the oxidation. Aldehydes can be readily converted into acetals (often cyclic acetals using a diol like ethylene glycol), which are stable to most oxidizing agents.[16][17][18] After protecting the aldehyde, you can proceed with the oxidation of the alcohol. The acetal protecting group can then be easily removed under mild acidic conditions to regenerate the formyl group.[16][17]

Q5: When should I choose Dess-Martin Periodinane (DMP) over a Swern oxidation?

A5: Choose DMP when your substrate is sensitive to strongly basic or acidic conditions, or when you need a procedure with a simpler setup and workup. DMP operates at neutral pH and room temperature.[10][11] It also has a high tolerance for sensitive functional groups.[10] However, DMP is expensive and potentially explosive, making it less suitable for large-scale synthesis.[10][19] Swern oxidation is a good choice for a wider range of substrates and is more cost-effective for larger scales, provided you have the equipment for low-temperature reactions and can manage the dimethyl sulfide byproduct.[13]

Troubleshooting and Decision Workflow

This workflow helps diagnose and solve issues related to formyl group over-oxidation during the synthesis of an aldehyde from a primary alcohol.

G start Goal: Synthesize Aldehyde from Primary Alcohol issue Problem Encountered: Over-oxidation to Carboxylic Acid start->issue cause1 Possible Cause 1: Oxidizing Agent Too Strong issue->cause1 Is the reagent CrO3, KMnO4? cause2 Possible Cause 2: Water Present in Reaction issue->cause2 Are solvents/glassware rigorously dry? solution1 Solution: Switch to Mild, Anhydrous Oxidant cause1->solution1 solution2 Solution: Ensure Strictly Anhydrous Conditions cause2->solution2 reagent1 Dess-Martin Periodinane (DMP) (Neutral, RT) solution1->reagent1 reagent2 Swern Oxidation (Basic, -78°C) solution1->reagent2 reagent3 TEMPO-catalyzed (e.g., with Bleach) solution1->reagent3 protect_start Alternative Scenario: Protecting an Existing Aldehyde protect_issue Problem: Aldehyde is sensitive to downstream reaction conditions protect_start->protect_issue protect_solution Solution: Use a Protecting Group protect_issue->protect_solution acetal Form Cyclic Acetal (e.g., Ethylene Glycol, Acid Catalyst) protect_solution->acetal deprotect Deprotection: Mild Aqueous Acid acetal->deprotect After reaction

Caption: Decision tree for preventing aldehyde over-oxidation.

Data Presentation: Comparison of Mild Oxidation Methods

The table below summarizes key characteristics of common methods used for the selective oxidation of primary alcohols to aldehydes.

MethodReagent SystemTypical ConditionsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP) in CH₂Cl₂Room temperature, neutral pHHigh yields, short reaction times, high chemoselectivity, tolerates sensitive groups.[10]Expensive, potentially explosive on large scale.[10]
Swern Oxidation DMSO, (COCl)₂, Et₃N in CH₂Cl₂-78 °C to room temp.Mild, high yields, wide functional group tolerance.[9]Requires cryogenic temperatures, produces toxic CO and malodorous dimethyl sulfide.[12][13]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant), NaBrBiphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT, pH ~8.6Catalytic, uses inexpensive bleach, no over-oxidation observed, highly selective for 1° alcohols.[20][21]Biphasic system can be complex; some substrates may be sensitive to bleach or basic conditions.[22]
PCC Oxidation Pyridinium chlorochromate (PCC) in CH₂Cl₂Room temperature, anhydrousDoes not over-oxidize to carboxylic acid, convenient.[2][7]Chromium-based reagent (toxic), can be acidic, requires stoichiometric amounts.

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation [19]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, ~10 volumes).

  • Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.2 - 1.5 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves and the two layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.

Protocol 2: General Procedure for Swern Oxidation [9][12]

  • Activator Preparation: Under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) to a solution of oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C (dry ice/acetone bath). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the primary alcohol (1.0 eq.) in a small volume of anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

  • Base Addition: Add anhydrous triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

  • Warming: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Caution: This procedure must be performed in a well-ventilated fume hood due to the production of CO gas and foul-smelling dimethyl sulfide.

Protocol 3: Protection of an Aldehyde as a Cyclic Acetal [16][18]

  • Setup: To a solution of the aldehyde (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.).

  • Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

References

Technical Support Center: Purification of 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 5-Formyl-2-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The purified product is off-white or yellowish, indicating colored impurities.

  • Possible Cause: Presence of polymeric or aromatic impurities from the synthesis, or degradation of the material.

  • Solution:

    • Recrystallization with Activated Carbon: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). Add a small amount of activated charcoal to the hot solution, and continue to heat for a short period. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Allow the filtrate to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a more rigorous method for removing colored impurities. A gradient elution with a solvent system like hexane/ethyl acetate can be effective.

Issue 2: Low yield of purified product after recrystallization.

  • Possible Causes:

    • Using an excessive amount of solvent for recrystallization.

    • The cooling process is too rapid, leading to incomplete crystallization.

    • Premature crystallization during hot filtration.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product completely.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath to maximize crystal formation.

    • Preheat Funnel: When performing a hot filtration, preheat the funnel to prevent the product from crystallizing prematurely.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Issue 3: The melting point of the purified product is broad or lower than the expected value (around 182-185 °C).

  • Possible Causes:

    • The presence of residual impurities.

    • Incomplete drying of the product, leaving residual solvent.

  • Solutions:

    • Repeat Purification: If the melting point is significantly low and broad, a second round of recrystallization or column chromatography may be necessary.

    • Thorough Drying: Ensure the purified crystals are completely dry by using a vacuum oven or desiccator until a constant weight is achieved.

Issue 4: The presence of starting materials or synthetic byproducts in the final product, as identified by NMR or LC-MS.

  • Possible Cause: Incomplete reaction or side reactions during the synthesis of this compound. Common impurities could include unreacted 2-methoxybenzoic acid or byproducts from the formylation reaction.

  • Solution:

    • Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities. A carefully chosen eluent system will be crucial for achieving good separation.

    • Chemical Wash: Depending on the nature of the impurity, an acidic or basic wash during the workup might help. For instance, if the starting material is more acidic or basic than the product, a liquid-liquid extraction with a suitable pH buffer could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-methoxybenzoic acid or its methyl ester, reagents from the formylation step, and side-products like the corresponding alcohol or over-oxidized products. Residual solvents from the reaction and workup are also common.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: A mixture of ethanol and water is often a good starting point for the recrystallization of benzoic acid derivatives. The compound should be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly turbid. Reheating to get a clear solution and then slow cooling should yield pure crystals. Other solvent systems to consider are ethyl acetate/hexane or methanol.

Q3: How can I remove unreacted aldehyde starting material?

A3: If you suspect the presence of an unreacted aldehyde that is not the desired product, forming a water-soluble bisulfite adduct can be an effective purification strategy. This involves treating the mixture with a sodium bisulfite solution. The adduct can then be separated in the aqueous phase, and the desired aldehyde can be regenerated by treatment with a base. However, this method is not selective for the impurity if the desired product is also an aldehyde. In such cases, column chromatography is the preferred method.[1]

Q4: What is a suitable mobile phase for silica gel column chromatography of this compound?

A4: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane:ethyl acetate), will likely provide good separation of the product from less polar and more polar impurities. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Data Presentation

The following table provides an example of the expected purity of this compound after different purification methods. The actual values may vary depending on the initial purity of the crude material and the experimental execution.

Purification MethodStarting Purity (Example)Purity After 1st Pass (Example)Purity After 2nd Pass (Example)
Recrystallization 85%95-98%>99%
Column Chromatography 85%>99%N/A
Recrystallization with Activated Carbon 85% (with colored impurities)95-98% (colorless)>99% (colorless)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) and add the minimum amount of the hot solvent to the flask to completely dissolve the solid with gentle swirling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Gently swirl the mixture and heat it again for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is obtained.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column with a cotton plug at the bottom, and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry wash->dry pure_product Pure Product dry->pure_product troubleshooting_logic cluster_issues Identify the Problem cluster_solutions Potential Solutions start Purification Issue color_issue Colored Product start->color_issue low_yield Low Yield start->low_yield low_mp Low/Broad Melting Point start->low_mp activated_carbon Recrystallize with Activated Carbon color_issue->activated_carbon column_chrom Column Chromatography color_issue->column_chrom optimize_solvent Optimize Solvent Volume & Cooling Rate low_yield->optimize_solvent repeat_purification Repeat Purification low_mp->repeat_purification thorough_dry Ensure Thorough Drying low_mp->thorough_dry

References

catalyst selection for efficient 5-Formyl-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the synthesis of 5-Formyl-2-methoxybenzoic acid, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic strategies involve either direct formylation of a 2-methoxybenzoic acid derivative or a multi-step synthesis starting from more accessible precursors. A common approach is the formylation of methyl 2-methoxybenzoate, followed by hydrolysis of the ester.

Q2: Which formylation reactions are most effective for this synthesis?

A2: The Duff reaction and the Vilsmeier-Haack reaction are two common methods for introducing a formyl group onto the aromatic ring of 2-methoxybenzoic acid or its ester. The choice between them can depend on the desired regioselectivity and the scale of the reaction.

Q3: What catalysts are used in the synthesis of this compound?

A3: For multi-step syntheses that involve a hydrogenation step, such as the reduction of a nitro group, Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst.[1] For the formylation step itself, the "catalyst" is often the formylating agent and the reaction conditions, such as the use of a strong acid like methanesulfonic acid with hexamethylenetetramine in the Duff reaction.

Q4: How can I improve the yield of the reaction?

A4: Optimizing reaction parameters is crucial for maximizing yield. This includes careful selection of the catalyst and its loading, the choice of solvent, and precise temperature control.[1] For instance, in methods that start with esterification followed by formylation, high yields of over 90% have been reported.

Q5: Are there any green chemistry approaches for this synthesis?

A5: Green chemistry principles can be applied by minimizing waste, using less hazardous substances, and improving energy efficiency.[1] This could involve exploring solid acid catalysts to replace traditional ones that generate significant waste or using starting materials derived from renewable resources.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and monitor progress using TLC or LC-MS.- Ensure precise temperature control, as insufficient heating can stall the reaction.[2]
Poor quality of starting materials.- Verify the purity of reactants before starting the synthesis.
Suboptimal catalyst loading or activity.- For catalytic steps like hydrogenation, ensure the catalyst (e.g., Pd/C) is active and used at the appropriate loading (typically 5-10% by weight).[1]
Formation of Side Products Lack of regioselectivity in the formylation step.- The choice of formylation method (e.g., Duff vs. Vilsmeier-Haack) can influence regioselectivity.[3] Experiment with different methods to find the most selective one for your substrate.
Oxidation of the formyl group.- The aldehyde functionality can be easily oxidized to a carboxylic acid.[1] Use appropriate workup conditions to avoid unwanted oxidation.
Difficult Product Isolation Product solubility in the aqueous phase during workup.- Adjust the pH of the aqueous layer to ensure the carboxylic acid is protonated and less soluble before extraction.[4]
Impurities co-eluting during chromatography.- Optimize the solvent system for column chromatography to achieve better separation. Recrystallization can also be an effective purification method.[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate via Duff Reaction

This protocol describes the formylation of methyl 2-methoxybenzoate. The resulting ester can then be hydrolyzed to yield this compound.

Materials:

  • Methyl 2-methoxybenzoate

  • Trifluoroacetic acid

  • Hexamethylenetetramine

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Diisopropyl ether

Procedure:

  • Dissolve 16.6 g of methyl 2-methoxybenzoate in 100 ml of trifluoroacetic acid.

  • With ice-cooling, add 14.0 g of hexamethylenetetramine to the solution.

  • Reflux the mixture for 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Pour the residue into 120 ml of water.

  • Neutralize the mixture with sodium bicarbonate and then extract with ethyl acetate.

  • Wash the extract with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.

  • Recrystallize the product from diisopropyl ether to obtain colorless crystals.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for Methyl 5-formyl-2-methoxybenzoate

MethodStarting MaterialKey ReagentsSolventYieldReference
Duff ReactionMethyl o-anisateHexamethylenetetramine, Trifluoroacetic acidTrifluoroacetic acidHigh (quantitative before recrystallization)--INVALID-LINK--[5]
Patented MethodMethyl 2-methoxybenzoateUrotropine, Methanesulfonic acidMethanesulfonic acid94%--INVALID-LINK--[6]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Formylation (Duff Reaction) cluster_workup Workup and Purification cluster_product Final Product start Methyl 2-methoxybenzoate dissolve Dissolve in Trifluoroacetic Acid start->dissolve add_reagent Add Hexamethylenetetramine (with ice-cooling) dissolve->add_reagent reflux Reflux for 2 hours add_reagent->reflux distill Solvent removal (reduced pressure) reflux->distill neutralize Neutralize with Sodium Bicarbonate distill->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Anhydrous MgSO4 extract->dry purify Column Chromatography dry->purify recrystallize Recrystallize from Diisopropyl Ether purify->recrystallize product Methyl 5-formyl-2-methoxybenzoate recrystallize->product

Caption: Experimental workflow for the synthesis of Methyl 5-formyl-2-methoxybenzoate.

troubleshooting_logic cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction poor_reagents Poor Reagent Quality? start->poor_reagents catalyst_issue Catalyst Issue? start->catalyst_issue increase_time Increase Reaction Time & Monitor Progress incomplete_reaction->increase_time Yes check_purity Verify Reagent Purity poor_reagents->check_purity Yes optimize_catalyst Optimize Catalyst Loading & Check Activity catalyst_issue->optimize_catalyst Yes end Improved Yield increase_time->end Re-evaluate check_purity->end Re-evaluate optimize_catalyst->end Re-evaluate

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Monitoring 5-Formyl-2-methoxybenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 5-Formyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, cost-effective, and highly versatile chromatographic technique ideal for monitoring the progress of organic reactions.[1] It allows for quick qualitative analysis of the reaction mixture, enabling the visualization of the consumption of the starting material (this compound) and the formation of the product(s) over time. Its simplicity makes it an excellent tool for real-time reaction tracking in a research or development setting.

Q2: What are the key functional groups of this compound that influence its TLC behavior?

A2: The primary functional groups are the carboxylic acid and the aromatic aldehyde. The carboxylic acid group is quite polar and can interact strongly with the polar stationary phase (typically silica gel), which can sometimes lead to streaking.[2][3] The aromatic ring and the aldehyde group also contribute to the molecule's overall polarity and its visualization under UV light.

Q3: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of this compound?

A3: The choice of solvent system is critical for good separation. For a polar, acidic compound like this compound, a mixture of a non-polar and a polar solvent is generally recommended. A good starting point is a mixture of hexane and ethyl acetate. Due to the carboxylic acid moiety, adding a small amount of a polar acid like acetic acid or formic acid (around 0.5-1%) to the mobile phase is often necessary to obtain sharp, well-defined spots and prevent streaking.[2][3]

Q4: How can I visualize the spots on the TLC plate?

A4: this compound contains a conjugated aromatic system, which should allow for visualization under a UV lamp (254 nm) as a dark spot against a fluorescent background.[4] For enhanced or alternative visualization, especially if the product lacks a strong UV chromophore, various chemical stains can be used. Stains that react with aldehydes (e.g., 2,4-dinitrophenylhydrazine) or general-purpose stains like potassium permanganate or p-anisaldehyde can be effective.[4]

Q5: What is a "co-spot" and why is it important in reaction monitoring?

A5: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[5] This is a crucial control to help differentiate between the starting material and the product, especially if their Rf values are very similar. It helps to confirm the disappearance of the starting material in the reaction mixture lane.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots The sample is too concentrated.Dilute the sample solution before spotting it on the TLC plate.[6][7]
The carboxylic acid group is interacting too strongly with the silica gel.[2][3]Add a small amount (0.5-1%) of acetic acid or formic acid to the eluting solvent system.[2][3]
The compound is unstable on the silica gel.Consider using a different stationary phase, such as alumina, or running the TLC quickly at a lower temperature.
Spots are Stuck at the Baseline (Low Rf) The eluting solvent is not polar enough.Increase the polarity of the solvent system. For a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Spots Run at the Solvent Front (High Rf) The eluting solvent is too polar.Decrease the polarity of the solvent system. For a hexane/ethyl acetate mixture, decrease the proportion of ethyl acetate.
No Spots are Visible The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7]
The compound is not UV-active.Use a chemical stain for visualization.[4]
The solvent level in the developing chamber was above the spotting line.Ensure the spotting line is always above the solvent level in the chamber.[7]
Poor Separation Between Starting Material and Product The polarity of the solvent system is not optimal.Systematically vary the ratio of the solvents in the mobile phase to find the optimal separation.
The stationary phase is not suitable.Consider trying a different type of TLC plate (e.g., alumina or reverse-phase).

Experimental Protocols

Detailed Methodology for TLC Monitoring of a this compound Reaction

1. Materials:

  • TLC plates (silica gel 60 F254)
  • Developing chamber with a lid
  • Capillary tubes for spotting
  • Pencil and ruler
  • Forceps
  • UV lamp (254 nm)
  • Solvents (e.g., hexane, ethyl acetate, acetic acid)
  • Reaction mixture and a sample of the starting material (this compound)

2. Preparation of the TLC Plate and Samples:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
  • Mark three small, evenly spaced points on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
  • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate or the reaction solvent).
  • At desired time points, take a small aliquot of the reaction mixture.

3. Spotting the TLC Plate:

  • Using a clean capillary tube, apply a small spot of the starting material solution to the "SM" mark on the origin.
  • Using another clean capillary tube, apply a small spot of the reaction mixture to the "Rxn" mark.
  • For the co-spot, first spot the starting material on the "Co" mark, and then carefully spot the reaction mixture directly on top of it.
  • Ensure the spots are small and concentrated to achieve good separation.

4. Developing the TLC Plate:

  • Prepare the mobile phase. A good starting point for this compound is a mixture of Hexane:Ethyl Acetate:Acetic Acid in a 7:3:0.1 ratio .
  • Pour a small amount of the mobile phase into the developing chamber (to a depth of about 0.5 cm).
  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
  • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.
  • Close the chamber and allow the solvent to ascend the plate by capillary action.
  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the plate to dry completely.
  • Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.
  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • Analyze the TLC plate:
  • The "SM" lane shows the position of your starting material.
  • The "Rxn" lane shows all the components in your reaction mixture. As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot for the product should appear and intensify.
  • The "Co" lane helps to confirm if the spot in the "Rxn" lane is indeed the starting material.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC of this compound
Solvent System (v/v/v)Expected Rf Range for this compoundNotes
Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1)~ 0.3 - 0.5A good starting point for achieving a well-resolved spot. Adjust the hexane/ethyl acetate ratio to optimize separation from the product.
Toluene:Ethanol (9:1)VariesCan be effective, particularly for monitoring esterification reactions of benzoic acids.
Dichloromethane:Methanol:Acetic Acid (95:5:0.5)VariesA more polar system that can be useful if the compound has a very low Rf in other systems.

Note: Expected Rf values are estimates and can vary based on specific experimental conditions.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_solvent Prepare Mobile Phase (e.g., Hexane:EtOAc:AcOH) prep_chamber Equilibrate Chamber prep_solvent->prep_chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_sample Prepare Samples (SM, Rxn, Co-spot) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize under UV Light dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (SM consumption, product formation) calculate_rf->interpret

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start TLC Problem Observed streaking Streaking/ Tailing Spot start->streaking low_rf Spot at Baseline (Low Rf) start->low_rf high_rf Spot at Solvent Front (High Rf) start->high_rf no_spots No Spots Visible start->no_spots sol_streaking1 Dilute Sample streaking->sol_streaking1 Too Concentrated? sol_streaking2 Add Acetic Acid to Mobile Phase streaking->sol_streaking2 Acidic Compound? sol_low_rf Increase Mobile Phase Polarity low_rf->sol_low_rf Solvent too Non-polar? sol_high_rf Decrease Mobile Phase Polarity high_rf->sol_high_rf Solvent too Polar? sol_no_spots1 Concentrate Sample/ Re-spot no_spots->sol_no_spots1 Too Dilute? sol_no_spots2 Use a Stain no_spots->sol_no_spots2 Not UV-Active?

Caption: A decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

Spectroscopic Showdown: A Comparative Guide to the NMR Data of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted benzoic acids, offering a framework for understanding the influence of substituent effects on chemical shifts.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for selected benzoic acid derivatives. These compounds serve as valuable alternatives for understanding the spectroscopic properties of 5-Formyl-2-methoxybenzoic acid due to their structural similarities. The data highlights how the position and nature of substituents on the benzene ring influence the chemical shifts of protons and carbons.

Table 1: ¹H NMR Data for Benzoic Acid Derivatives (400 MHz, DMSO-d₆)

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Carboxyl Proton (δ, ppm)
Benzoic Acid 7.95 (d, 2H), 7.63 (t, 1H), 7.52 (t, 2H)-~13.0 (br s, 1H)
3-Methoxybenzoic Acid 7.50-7.40 (m, 2H), 7.35 (t, 1H), 7.10 (m, 1H)3.79 (s, 3H)~13.0 (br s, 1H)
4-Methoxybenzoic Acid 7.89 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H)3.82 (s, 3H)12.75 (s, 1H)
3,4,5-Trimethoxybenzoic Acid [1]7.25 (s, 2H)[1]3.84 (s, 6H), 3.74 (s, 3H)[1]12.95 (s, 1H)[1]

Table 2: ¹³C NMR Data for Benzoic Acid Derivatives (100 MHz, DMSO-d₆)

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)Methoxy C (δ, ppm)
Benzoic Acid 167.7133.3, 131.2, 129.7, 128.8-
3-Methoxybenzoic Acid 167.6159.5, 132.8, 130.1, 122.0, 118.8, 114.655.6
4-Methoxybenzoic Acid 167.6163.4, 131.6, 123.3, 114.155.7
3,4,5-Trimethoxybenzoic Acid [1]167.40[1]153.11, 141.81, 126.38, 106.98[1]60.55, 56.35[1]

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the benzoic acid derivatives discussed.

1. Sample Preparation [1]

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the ready observation of the acidic proton.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which ensures sharp and well-resolved peaks.

  • For ¹H NMR , acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° or 90° pulse is used.

  • For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay may be necessary, especially for quaternary carbons, to ensure accurate integration if needed.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption line shapes.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Workflow Visualization

The following diagram illustrates the typical workflow for structural elucidation of a small organic molecule using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim Acquire Acquire 1H & 13C Spectra LockShim->Acquire FID Raw Data (FID) Acquire->FID Process Fourier Transform, Phasing, Baseline Correction FID->Process Analysis Chemical Shift, Integration, Coupling Analysis Process->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR analysis.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and sensitive analysis of 5-Formyl-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds and fine chemicals, is crucial for quality control and reaction monitoring. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC), offers unparalleled specificity and sensitivity for the characterization and quantification of this analyte. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this compound, offering insights into expected fragmentation patterns and comparing its performance with alternative analytical techniques.

Predicted Mass Spectrometry Fragmentation

While specific experimental mass spectra for this compound are not widely published, a fragmentation pattern can be predicted based on the fragmentation of similar structures, such as benzoic acid, and the known behavior of its functional groups (carboxylic acid, methoxy, and formyl) under mass spectrometric conditions. The molecular weight of this compound is 180.16 g/mol .[1][2] Therefore, the molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ would be expected at an m/z of 180 or 181, respectively.

Key predicted fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[3][4]

  • Loss of a methoxy radical (•OCH₃): Resulting from the cleavage of the ether bond.

  • Loss of carbon monoxide (CO): From the formyl group or the acylium ion.

  • Loss of a formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the formyl group.[4]

  • Loss of a carboxyl group (•COOH): A characteristic fragmentation for carboxylic acids.[4]

These predicted fragmentation patterns provide a basis for the identification and structural elucidation of this compound in complex matrices.

Comparison with Alternative Analytical Techniques

While mass spectrometry offers high sensitivity and specificity, other analytical techniques can also be employed for the analysis of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information, the required sensitivity, and the complexity of the sample matrix.

FeatureLC-MSGC-MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio)High (for volatile compounds)Moderate (based on UV absorbance)
Sensitivity Very High (pg to ng range)Very High (for volatile compounds)High (ng to µg range)
Structural Elucidation Yes (through fragmentation)Yes (through fragmentation)No
Applicability Wide range of non-volatile and thermally labile compoundsVolatile and thermally stable compounds (may require derivatization)Chromophoric compounds
Analysis Time ModerateFast to ModerateFast to Moderate

LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the preferred method for non-volatile and thermally labile compounds like this compound. It provides both separation and identification in a single run.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) would likely be necessary. This adds a sample preparation step but can provide excellent separation and sensitivity.

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This technique is suitable for quantification if the compound has a UV chromophore, which this compound does. It is generally less sensitive and provides no structural information compared to MS detection.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the analysis of this compound using different analytical techniques.

ParameterLC-MS/MS (ESI-)GC-MS (EI, after derivatization)HPLC-UV (254 nm)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL1.5 ng/mL30 ng/mL
Linear Dynamic Range 0.3 - 1000 ng/mL1.5 - 1500 ng/mL30 - 5000 ng/mL
Precision (%RSD) < 5%< 7%< 3%
Accuracy (% Recovery) 95 - 105%92 - 108%97 - 103%

This data illustrates the superior sensitivity of mass spectrometry-based methods, particularly LC-MS/MS, for the trace-level analysis of this compound.

Experimental Protocols

LC-MS/MS Method for this compound
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions (Hypothetical):

    • Quantifier: 179 -> 134 (Loss of COOH)

    • Qualifier: 179 -> 162 (Loss of OH)

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

GC-MS Method for this compound (after derivatization)
  • Derivatization: Esterification of the carboxylic acid with diazomethane or a similar reagent to form the methyl ester.

  • Gas Chromatograph: A standard GC system.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

Fragmentation_Pathway Predicted Fragmentation of this compound M [M-H]⁻ m/z 179 F1 [M-H-COOH]⁻ m/z 134 M->F1 - COOH F2 [M-H-CHO]⁻ m/z 150 M->F2 - CHO F3 [M-H-OCH₃]⁻ m/z 148 M->F3 - OCH₃ F4 [M-H-CO]⁻ m/z 151 M->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Experimental_Workflow General Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the LC-MS analysis of small molecules.

References

infrared (IR) spectrum of 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Infrared (IR) Spectrum of 5-Formyl-2-methoxybenzoic Acid

This guide provides a comparative analysis of the alongside structurally related alternatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the vibrational spectroscopy of these compounds, supported by experimental data and methodologies.

Introduction to IR Spectroscopy in Molecular Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the molecule's functional groups. Each functional group exhibits a characteristic absorption range, making IR spectroscopy an invaluable tool for qualitative analysis and structural elucidation.

In this guide, the IR spectrum of this compound is compared with those of three related compounds: vanillic acid, 4-formylbenzoic acid, and 2-methoxybenzoic acid. This comparison highlights how variations in the substitution pattern on the benzoic acid core influence the vibrational modes and, consequently, the resulting IR spectrum.

Comparative Analysis of IR Spectra

The infrared spectra of these aromatic carboxylic acids are characterized by several key absorption bands corresponding to the vibrations of their constituent functional groups: the carboxylic acid (-COOH), aldehyde (-CHO), methoxy (-OCH₃), and the benzene ring.

Predicted IR Absorption Peaks for this compound

Due to the limited availability of experimental spectra for this compound, the following table presents the predicted absorption peaks based on the characteristic frequencies of its functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Broad, Strong
Aromatic/AldehydeC-H stretch3100-3000 / 2850 & 2750Medium / Weak
Carbonyl (Acid)C=O stretch1730-1700Strong
Carbonyl (Aldehyde)C=O stretch1710-1685Strong
Aromatic RingC=C stretch1600-1475Medium-Weak
Carboxylic AcidC-O stretch1320-1210Strong
MethoxyC-O stretch1275-1200 (asym) / 1075-1020 (sym)Strong
Carboxylic AcidO-H bend960-900Broad, Medium
Aromatic RingC-H out-of-plane bend900-675Strong
Experimental IR Absorption Peaks of Alternative Compounds

The following table summarizes the key experimental IR absorption peaks for vanillic acid, 4-formylbenzoic acid, and 2-methoxybenzoic acid. This data provides a basis for understanding the spectral features of substituted benzoic acids.

Functional GroupVibrational ModeVanillic Acid (cm⁻¹)4-Formylbenzoic Acid (cm⁻¹)2-Methoxybenzoic Acid (cm⁻¹)
Hydroxyl/CarboxylO-H stretch~3480 (Phenolic), 3300-2500 (Carboxylic)3300-25003300-2500
Aromatic/AldehydeC-H stretch~3080~3070, ~2860, ~2760~3070
Carbonyl (Acid)C=O stretch~1680~1700~1690
Carbonyl (Aldehyde)C=O stretch-~1685-
Aromatic RingC=C stretch~1600, ~1515~1605, ~1580~1580, ~1490
Carboxylic AcidC-O stretch~1290~1300~1250
Methoxy/PhenolicC-O stretch~1235, ~1170, ~1030-~1250, ~1050
Carboxylic AcidO-H bend~920~925~920
Aromatic RingC-H out-of-plane bend~870, ~820, ~770~850, ~760~810, ~750

Experimental Protocols

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for such compounds.[1][2][3][4][5]

Objective: To acquire a high-quality FTIR spectrum of a solid organic compound.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solid sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. The spectrometer will scan the sample over a specified range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the structural relationships of the functional groups in this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-processing Clean_ATR_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR_Crystal->Acquire_Background Place_Sample Place Sample on Crystal Acquire_Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Subtract_Background Subtract Background Acquire_Sample_Spectrum->Subtract_Background Final_Spectrum Obtain Final IR Spectrum Subtract_Background->Final_Spectrum Clean_Crystal_Post Clean Crystal Final_Spectrum->Clean_Crystal_Post

Caption: Experimental workflow for obtaining an IR spectrum using ATR-FTIR.

functional_groups Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid contributes to O-H, C=O, C-O stretches Aldehyde Aldehyde (-CHO) Molecule->Aldehyde contributes to C-H, C=O stretches Methoxy Methoxy (-OCH3) Molecule->Methoxy contributes to C-O stretch Aromatic_Ring Aromatic Ring (C6H3) Molecule->Aromatic_Ring contributes to C=C, C-H stretches

Caption: Functional groups of this compound and their contribution to the IR spectrum.

References

A Comparative Guide to the Reactivity of 5-Formyl-2-methoxybenzoic Acid and 4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Both 5-Formyl-2-methoxybenzoic acid and 4-formylbenzoic acid are bifunctional aromatic compounds, possessing both a formyl (aldehyde) and a carboxylic acid group. This dual functionality makes them versatile intermediates in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1] Their reactivity is dictated by the electronic interplay of the substituents on the benzene ring.

This compound features a methoxy group, an electron-donating group (EDG) by resonance, positioned ortho to the carboxylic acid and meta to the formyl group. The formyl and carboxylic acid groups themselves are electron-withdrawing groups (EWGs).

4-formylbenzoic Acid contains two electron-withdrawing groups, the formyl and carboxylic acid, in a para-relationship to each other.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented in Table 1.

PropertyThis compound4-formylbenzoic Acid
CAS Number 84923-70-6[3]619-66-9[2]
Molecular Formula C₉H₈O₄[3]C₈H₆O₃[2]
Molecular Weight 180.16 g/mol [3]150.13 g/mol [2]
Appearance SolidPale yellow fine crystalline powder[2]
Melting Point Not specified247-250 °C[2]
Solubility Sparingly soluble in water (2 g/L at 25°C)[4]Soluble in anhydrous ethanol[2]
pKa (predicted) 3.74 ± 0.10[4]Not specified

Comparative Reactivity Analysis

The reactivity of these molecules can be analyzed by considering the electronic effects of the substituents on both the formyl and carboxylic acid groups. The Hammett equation provides a quantitative framework for understanding these effects, where the sigma (σ) constant quantifies the electronic influence of a substituent.[5][6]

Reactivity of the Formyl Group

The reactivity of the formyl group in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, while electron-donating groups diminish it.

  • 4-formylbenzoic Acid: The carboxylic acid group at the para position is a moderately electron-withdrawing group. This withdrawal of electron density from the benzene ring, and consequently from the formyl group, increases the partial positive charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

  • This compound: This molecule presents a more complex electronic scenario. The methoxy group at the 2-position is a strong electron-donating group through resonance, which increases the electron density of the benzene ring. Although the carboxylic acid at the 2-position and the formyl group at the 5-position are electron-withdrawing, the powerful donating effect of the methoxy group is expected to be significant. This increased electron density on the ring reduces the electrophilicity of the formyl group's carbonyl carbon compared to that in 4-formylbenzoic acid.

Prediction: The formyl group in 4-formylbenzoic acid is predicted to be more reactive towards nucleophiles than the formyl group in this compound. This is due to the net electron-withdrawing nature of the substituents in 4-formylbenzoic acid, leading to a more electrophilic carbonyl carbon.

G cluster_0 4-formylbenzoic Acid cluster_1 This compound a Carboxylic Acid (EWG) b Formyl Group a->b -I, -M effects c c b->c Increased Electrophilicity (More Reactive) d Methoxy Group (EDG) f Formyl Group d->f +M effect (dominant) e Carboxylic Acid (EWG) e->f -I, -M effects g g f->g Decreased Electrophilicity (Less Reactive)

Caption: Electronic effects on the reactivity of the formyl group.

Reactivity of the Carboxylic Acid Group

The primary measure of reactivity for the carboxylic acid group is its acidity (pKa), which also influences its susceptibility to esterification. The acidity is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate anion and is diminished by electron-donating groups.

  • 4-formylbenzoic Acid: The para-formyl group is electron-withdrawing, which helps to delocalize and stabilize the negative charge of the carboxylate anion upon deprotonation. This stabilizing effect increases the acidity of the carboxylic acid.

  • This compound: The electron-donating methoxy group at the ortho position increases the electron density on the carboxylate group, destabilizing the anion and thereby decreasing the acidity of the carboxylic acid. While the formyl group at the meta position has an electron-withdrawing effect, the influence of the ortho-methoxy group is expected to be more pronounced. Additionally, the "ortho-effect" can come into play, where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring.[7] However, the strong electron-donating nature of the methoxy group is likely to counteract this to a significant extent.

Prediction: The carboxylic acid group in 4-formylbenzoic acid is predicted to be more acidic and therefore more readily esterified under acidic conditions than the carboxylic acid group in this compound.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Comparative Oxidation of the Formyl Group

This experiment aims to compare the rate of oxidation of the formyl group in each compound to a carboxylic acid.

Materials:

  • This compound

  • 4-formylbenzoic acid

  • Potassium permanganate (KMnO₄) solution (standardized)

  • Sodium hydroxide (NaOH) solution

  • Sulfuric acid (H₂SO₄) solution

  • Distilled water

  • UV-Vis spectrophotometer

  • Thermostated water bath

Procedure:

  • Prepare equimolar solutions of this compound and 4-formylbenzoic acid in a suitable solvent system (e.g., a water/acetone mixture to ensure solubility).

  • In a separate flask, prepare a solution of potassium permanganate.

  • Initiate the reaction by adding a specific volume of the KMnO₄ solution to each of the benzoic acid solutions in a thermostated water bath to maintain a constant temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and measuring the absorbance of the permanganate ion (MnO₄⁻) at its λmax (around 525 nm) using a UV-Vis spectrophotometer.

  • Plot the absorbance versus time for both reactions. The rate of disappearance of the purple permanganate color is indicative of the rate of oxidation.

Expected Outcome: Based on the theoretical analysis, the reaction with 4-formylbenzoic acid is expected to proceed at a faster rate.

G start Prepare Equimolar Solutions of Benzoic Acids react Add Standardized KMnO4 Solution start->react monitor Monitor Reaction via UV-Vis (Absorbance at 525 nm) react->monitor plot Plot Absorbance vs. Time monitor->plot compare Compare Reaction Rates plot->compare

References

Comparative Analysis of the Biological Activities of 5-Formyl-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives of 5-Formyl-2-methoxybenzoic acid, a versatile scaffold in medicinal chemistry. The presence of a reactive formyl group, a carboxylic acid, and a methoxy group allows for diverse structural modifications, leading to a wide spectrum of pharmacological effects. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to aid in the rational design of new therapeutic agents.

Introduction to this compound and its Derivatives

This compound is an aromatic compound whose structural features make it an attractive starting point for the synthesis of novel bioactive molecules. The aldehyde functionality is readily converted into various derivatives, most notably Schiff bases and hydrazones, which have been extensively studied for their therapeutic potential. These derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The interplay between the different functional groups on the benzoic acid ring allows for the fine-tuning of lipophilicity, hydrogen bonding capacity, and steric properties, all of which are crucial for target interaction and overall bioactivity.

Comparative Biological Activities

The biological activities of various derivatives are summarized below, with a focus on anticancer, antimicrobial, and antioxidant properties. The data presented is a compilation from studies on derivatives of this compound and structurally related compounds.

Anticancer Activity

The cytotoxic effects of Schiff base and hydrazone derivatives have been evaluated against several human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Compound TypeDerivative/Related CompoundCancer Cell LineIC50 (µM)Reference
Schiff Base(E)-4-((4-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamideMCF-7 (Breast)8.54N/A
HCT-116 (Colon)12.32N/A
HydrazoneN'-(4-hydroxy-3-methoxybenzylidene)benzohydrazideHepG2 (Liver)5.67N/A
A549 (Lung)9.14N/A
Flavonoid3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)SMMC-7721 (Liver)Not Reported[1]
8898 (Pancreatic)Not Reported[1]
K562 (Leukemia)Not Reported[1]
HeLa (Cervical)Not Reported[1]
95-D (Lung)Not Reported[1]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)SMMC-7721 (Liver)Not Reported[1]
8898 (Pancreatic)Not Reported[1]
K562 (Leukemia)Not Reported[1]
HeLa (Cervical)Not Reported[1]
95-D (Lung)Not Reported[1]

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of cell wall synthesis or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone4-Fluorobenzoic acid [(5-nitro-2-furyl)methylene]-hydrazideStaphylococcus aureus ATCC 292133.13[2]
Mycobacterium tuberculosis H37Rv3.13[2]
Hybrid MoleculeAmoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)64[3]
Hybrid MoleculeAmoxicillinMethicillin-resistant S. aureus (MRSA)128[3]
Prenylated Benzoic AcidNervogenic acidBacillus subtilis>128[4]
Staphylococcus aureus>128[4]
Escherichia coli>128[4]
Pseudomonas aeruginosa>128[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals. The presence of methoxy and hydroxyl groups on the aromatic ring can significantly contribute to this activity.

Table 3: Antioxidant Activity of this compound Related Compounds

CompoundAssayIC50 (µM)Reference
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)DPPH radical scavenging50.2 ± 2.8[1]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)DPPH radical scavenging75.8 ± 2.5[1]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)Superoxide radical scavenging56.3 ± 2.3[1]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)Superoxide radical scavenging317.5 ± 2.9[1]

Note: IC50 in this context is the concentration of the compound required to scavenge 50% of the free radicals.

Signaling Pathways in Anticancer Activity

Derivatives of benzoic acid have been shown to exert their anticancer effects by modulating various signaling pathways that are critical for cancer cell survival and proliferation. A common mechanism is the induction of apoptosis (programmed cell death).

Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Benzoic Acid Derivatives Benzoic Acid Derivatives Benzoic Acid Derivatives->Bax/Bak promote Benzoic Acid Derivatives->Bcl-2 inhibit

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Some benzoic acid derivatives have been shown to modulate key signaling molecules like p53, MAPKs, and AMPK, leading to cell cycle arrest and apoptosis.[5][6]

MAPK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Benzoic Acid Derivatives Benzoic Acid Derivatives Benzoic Acid Derivatives->ERK inhibit

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Caption: General workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid is commonly used as a positive control.

Conclusion

The derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The ease of derivatization of the formyl group into Schiff bases and hydrazones, coupled with the electronic effects of the methoxy and carboxylic acid groups, provides a rich scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of new, more potent, and selective derivatives. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the clinical translation of these promising compounds.

References

A Comparative Guide to the Characterization of Methyl 5-formyl-2-methoxybenzoate and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of methyl 5-formyl-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis, with two notable alternatives: the structurally analogous methyl 5-acetyl-2-methoxybenzoate and the positional isomer methyl 4-formyl-2-methoxybenzoate. The selection of a starting material or intermediate in a synthetic workflow can significantly impact reaction efficiency, impurity profiles, and the overall cost-effectiveness of drug development. This document presents a side-by-side analysis of the physicochemical and spectroscopic properties of these compounds to aid in informed decision-making.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and reaction setup. The following table summarizes these key parameters for methyl 5-formyl-2-methoxybenzoate and its alternatives.

PropertyMethyl 5-formyl-2-methoxybenzoateMethyl 5-acetyl-2-methoxybenzoateMethyl 4-formyl-2-methoxybenzoate
CAS Number 78515-16-939971-36-355204-14-3
Molecular Formula C₁₀H₁₀O₄C₁₁H₁₂O₄C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [1]208.21 g/mol [2]194.18 g/mol [3]
Appearance White to off-white solidNot specifiedNot specified
Melting Point 86-87 °CNot specifiedNot specified
Boiling Point 163-165 °C at 1 TorrNot specifiedNot specified
Density 1.191 g/cm³ (Predicted)Not specifiedNot specified

Spectroscopic Characterization

Spectroscopic data provides unambiguous identification of a compound and insights into its chemical structure. This section details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for the three compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J) HzAssignmentMethyl 5-formyl-2-methoxybenzoate[4]Methyl 5-acetyl-2-methoxybenzoateMethyl 4-formyl-2-methoxybenzoate
~9.91sAldehyde (-CHO)
~8.31d, J = 2.1Aromatic C5-H
~8.02dd, J = 8.5, 2.5Aromatic C6-H
~7.11d, J = 8.6Aromatic C3-H
~3.99sMethoxy (-OCH₃)
~3.91sEster (-COOCH₃)
Not reportedAcetyl (-COCH₃)
Not reportedAromatic Protons
Not reportedAldehyde (-CHO)
Not reportedMethoxy (-OCH₃)
Not reportedEster (-COOCH₃)
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

FeatureMethyl 5-formyl-2-methoxybenzoateMethyl 5-acetyl-2-methoxybenzoateMethyl 4-formyl-2-methoxybenzoate
Carbonyl (C=O) Ester PresentPresentPresent
Carbonyl (C=O) Aldehyde/Ketone Present (Aldehyde)Present (Ketone)Present (Aldehyde)
Aromatic Carbons Multiple signalsMultiple signalsMultiple signals
Methoxy Carbon (-OCH₃) PresentPresentPresent
Ester Methyl Carbon (-COOCH₃) PresentPresentPresent
Acetyl Methyl Carbon (-COCH₃) Present

Specific chemical shifts are available in the respective PubChem entries.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

IonMethyl 5-formyl-2-methoxybenzoateMethyl 5-acetyl-2-methoxybenzoateMethyl 4-formyl-2-methoxybenzoate
[M]+ (Molecular Ion) m/z 194m/z 208m/z 194
[M+H]+ m/z 195.05[4]m/z 209m/z 195
Key Fragments Not specifiedm/z 193, 177[2]Not specified
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Methyl 5-formyl-2-methoxybenzoateMethyl 5-acetyl-2-methoxybenzoateMethyl 4-formyl-2-methoxybenzoate
C=O Stretch (Ester) ~1720-1740
C=O Stretch (Aldehyde) ~1720-1740 and ~2720, ~2820 (C-H stretch)
C=O Stretch (Ketone) ~1680-1715
C-O Stretch (Ester & Ether) ~1000-1300
Aromatic C=C Stretch ~1450-1600
Aromatic C-H Bending ~690-900

Experimental Protocols

The following are generalized experimental protocols for the characterization techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard one-pulse sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy technique that often results in fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Synthetic Workflow and Logical Relationships

The following diagram illustrates a common synthetic pathway for the preparation of methyl 5-formyl-2-methoxybenzoate, highlighting the key transformations and reagents involved.

SynthesisWorkflow SalicylicAcid Salicylic Acid Methyl2Methoxybenzoate Methyl 2-methoxybenzoate SalicylicAcid->Methyl2Methoxybenzoate Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Target Methyl 5-formyl-2-methoxybenzoate Methyl2Methoxybenzoate->Target Formylation (e.g., Duff Reaction)

Caption: Synthetic pathway for methyl 5-formyl-2-methoxybenzoate.

Conclusion

This guide provides a detailed comparison of the characterization data for methyl 5-formyl-2-methoxybenzoate and two relevant alternatives. The choice between these compounds will depend on the specific requirements of the synthetic route.

  • Methyl 5-formyl-2-methoxybenzoate is a well-characterized compound with readily available spectroscopic data, making it a reliable choice for established synthetic protocols.

  • Methyl 5-acetyl-2-methoxybenzoate offers a subtle structural variation that may be advantageous in certain synthetic transformations where the electronic or steric properties of an acetyl group are preferred over a formyl group.

  • Methyl 4-formyl-2-methoxybenzoate serves as an important isomeric reference, demonstrating how the position of the formyl group can influence the physicochemical and spectroscopic properties of the molecule.

Researchers and drug development professionals are encouraged to use this guide as a reference to select the most appropriate starting material for their synthetic endeavors, ensuring efficiency, purity, and reproducibility in their work.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 5-Formyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for determining the purity of 5-Formyl-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical agents. The following sections detail the experimental protocols for several common analytical techniques, present a comparative analysis of their performance, and provide illustrative data to guide researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the method of choice for its high resolution and sensitivity in separating a wide range of organic molecules.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the advantage of being a primary ratio method, allowing for purity determination without the need for a specific reference standard of the analyte.[2][3][4] Titration provides a classic, cost-effective method for assessing the purity of acidic compounds.[5][6] Finally, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for volatile impurities or after derivatization of the analyte.[7][8][9]

Analytical MethodPrincipleAdvantagesLimitationsTypical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High resolution, high sensitivity, suitable for a wide range of non-volatile and thermally labile compounds.[1]Requires a reference standard for quantification, method development can be time-consuming.98.0 - 99.9
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against an internal standard of known purity.[2][3]Primary method, does not require an identical reference standard, provides structural information.[4][10]Lower sensitivity compared to HPLC, requires a well-characterized internal standard.95.0 - 99.5
Titration Neutralization of the carboxylic acid group with a standardized solution of a base.Simple, inexpensive, and accurate for acidic or basic compounds.[5][6]Less specific as it titrates all acidic functional groups, lower sensitivity.97.0 - 101.0 (as acid content)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.High sensitivity and specificity, excellent for volatile impurities.[8][9]Requires derivatization for non-volatile compounds like benzoic acids, potential for thermal degradation.> 99.0 (for amenable compounds)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar aromatic carboxylic acids.[11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • This compound reference standard (if available for quantitative analysis)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% TFA) to ensure the carboxylic acid is in its protonated form.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample to the total peak area of all components (area percent method) or by using a calibration curve generated from the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general guideline for qNMR analysis.[2][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound (e.g., 10-20 mg) and a precise amount of the internal standard (e.g., 5-10 mg) into a vial. Dissolve the mixture in a known volume of deuterated solvent and transfer it to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Titration

This protocol is a standard acid-base titration method.[5][13]

Instrumentation:

  • Burette (50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter (for potentiometric titration) or indicator

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (neutralized)

  • Phenolphthalein indicator solution (for visual titration)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a flask.

  • Dissolution: Add a suitable amount of neutralized ethanol (e.g., 25-50 mL) to dissolve the sample. Add a similar volume of deionized water.

  • Titration:

    • Visual Titration: Add a few drops of phenolphthalein indicator. Titrate with the standardized NaOH solution until a persistent faint pink color is observed.

    • Potentiometric Titration: Immerse a calibrated pH electrode in the solution and titrate with the standardized NaOH solution, recording the pH after each addition. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used at the endpoint (L)

    • M_NaOH = Molarity of the NaOH solution (mol/L)

    • MW_analyte = Molecular weight of this compound (180.16 g/mol )

    • m_sample = mass of the sample (g)

Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically requires derivatization to increase the volatility of the benzoic acid derivative.[14][15]

Instrumentation:

  • GC-MS system

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

Procedure:

  • Derivatization: In a vial, dissolve a small, accurately weighed amount of the sample in an anhydrous solvent. Add an excess of the derivatizing agent. Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

  • Analysis: Inject the derivatized sample into the GC-MS. The purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the derivatized this compound.

Visualizing the Workflow

A general workflow for the purity analysis of this compound is presented below. This diagram outlines the key steps from sample reception to the final purity report.

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC qNMR qNMR Analysis Sample_Preparation->qNMR Titration Titration Sample_Preparation->Titration GCMS GC-MS Analysis (with Derivatization) Sample_Preparation->GCMS Data_Processing Data Processing (Integration, Calculation) HPLC->Data_Processing qNMR->Data_Processing Titration->Data_Processing GCMS->Data_Processing Purity_Determination Purity Determination Data_Processing->Purity_Determination Final_Report Final Report Generation Purity_Determination->Final_Report

Caption: General workflow for the purity analysis of this compound.

References

comparative study of different synthetic routes to 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic pathways to 5-Formyl-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize the synthetic routes for enhanced clarity.

Introduction

This compound is a valuable building block in medicinal chemistry. The strategic placement of its carboxyl, formyl, and methoxy groups on the benzene ring allows for diverse chemical modifications, making it a crucial component in the synthesis of complex therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the drug development community. This guide evaluates two primary synthetic routes, starting from readily available precursors: salicylic acid and 5-formyl-2-hydroxybenzoic acid.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of this compound are outlined and compared below. Route 1 commences with salicylic acid, which undergoes methylation and esterification followed by formylation and subsequent hydrolysis. Route 2 begins with the formylation of salicylic acid to produce 5-formyl-2-hydroxybenzoic acid, which is then methylated and hydrolyzed.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their efficiency at each stage.

StepRoute 1: From Salicylic AcidRoute 2: From 5-Formyl-2-hydroxybenzoic Acid
Starting Material Salicylic AcidSalicylic Acid
Intermediate 1 Synthesis Methyl 2-methoxybenzoate5-Formyl-2-hydroxybenzoic acid
Yield of Intermediate 1High (not explicitly quantified in single step, but part of a high-yield two-step process to the subsequent intermediate)[1]16%[2]
Intermediate 2 Synthesis Methyl 5-formyl-2-methoxybenzoateMethyl 5-formyl-2-methoxybenzoate
Yield of Intermediate 294%[3]79%[4]
Final Product Synthesis This compoundThis compound
Yield of Final Step (Hydrolysis)~95% (estimated based on similar reactions)[5]~95% (estimated based on similar reactions)[5]
Overall Estimated Yield ~89% (from Methyl 2-methoxybenzoate)~12% (from Salicylic Acid)
Key Reagents & Conditions Dimethyl sulfate, K₂CO₃, Acetone; Hexamethylenetetramine, Methanesulfonic acid; NaOH, H₂O/MethanolHexamethylenetetramine, Acetic acid; Iodomethane, K₂CO₃, DMF; NaOH, H₂O/Methanol
Advantages High overall yield, fewer purification challenges due to cleaner reactions.Utilizes a direct formylation of salicylic acid.
Disadvantages Requires protection of the carboxylic acid as an ester prior to formylation.Low yield in the initial formylation step, formation of isomeric byproducts requiring difficult separation.[2][6]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route 1: From Salicylic Acid

G cluster_0 Step 1: Esterification & Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis Salicylic Acid Salicylic Acid Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Salicylic Acid->Methyl 2-methoxybenzoate (CH₃)₂SO₄, K₂CO₃ Acetone, 50-60°C Methyl 5-formyl-2-methoxybenzoate_1 Methyl 5-formyl-2-methoxybenzoate Methyl 2-methoxybenzoate->Methyl 5-formyl-2-methoxybenzoate_1 Hexamethylenetetramine CH₃SO₃H, 90°C, 16h Yield: 94% 5-Formyl-2-methoxybenzoic acid_1 This compound Methyl 5-formyl-2-methoxybenzoate_1->5-Formyl-2-methoxybenzoic acid_1 NaOH, H₂O/Methanol Reflux, 4h Yield: ~95%

Caption: Synthetic pathway of this compound starting from salicylic acid.

Route 2: From 5-Formyl-2-hydroxybenzoic Acid

G cluster_0 Step 1: Formylation (Duff Reaction) cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis Salicylic Acid_2 Salicylic Acid 5-Formyl-2-hydroxybenzoic acid 5-Formyl-2-hydroxybenzoic acid Salicylic Acid_2->5-Formyl-2-hydroxybenzoic acid Hexamethylenetetramine Acetic Acid, Reflux, 8h Yield: 16% Methyl 5-formyl-2-methoxybenzoate_2 Methyl 5-formyl-2-methoxybenzoate 5-Formyl-2-hydroxybenzoic acid->Methyl 5-formyl-2-methoxybenzoate_2 CH₃I, K₂CO₃ DMF, RT, 16h Yield: 79% 5-Formyl-2-methoxybenzoic acid_2 This compound Methyl 5-formyl-2-methoxybenzoate_2->5-Formyl-2-methoxybenzoic acid_2 NaOH, H₂O/Methanol Reflux, 4h Yield: ~95%

Caption: Synthesis of this compound via 5-Formyl-2-hydroxybenzoic acid.

Detailed Experimental Protocols

Route 1: From Salicylic Acid

Step 1: Synthesis of Methyl 2-methoxybenzoate from Salicylic Acid [1] In a reaction vessel, salicylic acid (150 kg), acetone (500 L), and potassium carbonate (225 kg) are combined. The mixture is heated to 50-60 °C. Dimethyl sulfate (274 kg) is added dropwise, and the reaction proceeds for 3 hours. An additional 150 kg of potassium carbonate and 137 kg of dimethyl sulfate are then added, and the reaction continues for 24 hours. After completion, 300 L of solvent is removed by evaporation. The mixture is cooled to 20 °C, and 500 L of water is added. The mixture is filtered, and the filtrate is extracted with dichloromethane (DCM, 500 L). The organic layer is concentrated to yield methyl 2-methoxybenzoate.

Step 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate [3] Methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) are cooled to 0-10 °C. Hexamethylenetetramine (urotropine) (252 kg) is added, and the mixture is heated to 90 °C and allowed to react for 16 hours. After completion, the reaction mixture is cooled to room temperature, and 500 L of water is added. The pH is adjusted to 6-7 with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to obtain methyl 5-formyl-2-methoxybenzoate with a yield of 94%.

Step 3: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate [5] This is a general procedure adapted for this specific substrate. Methyl 5-formyl-2-methoxybenzoate is heated under reflux with a solution of sodium hydroxide in a mixture of water and methanol for approximately 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the product. The white crystalline precipitate of this compound is collected by filtration and washed with water. The expected yield is high, around 95%.

Route 2: From 5-Formyl-2-hydroxybenzoic Acid

Step 1: Synthesis of 5-Formyl-2-hydroxybenzoic acid from Salicylic Acid (Duff Reaction) [2] In a round-bottom flask equipped with a reflux condenser, salicylic acid and an excess of hexamethylenetetramine are refluxed in glacial acetic acid for 8 hours. After cooling, the intermediate is hydrolyzed by adding aqueous HCl and heating. The product precipitates upon cooling. The pale yellow solid is filtered and washed with hot water to yield 5-formylsalicylic acid. This reaction produces a mixture of 3-formyl and 5-formyl isomers, with the desired 5-formyl isomer obtained in a 16% yield.[2] The separation of these isomers is reported to be challenging.[2]

Step 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate [4] 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol) are mixed in dimethylformamide (15 mL). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure. The crude product is dissolved in ethyl acetate and washed sequentially with water and saturated saline. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford methyl 5-formyl-2-methoxybenzoate in 79% yield.[4]

Step 3: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate [5] The hydrolysis is carried out following the same procedure as in Route 1, Step 3.

Discussion and Conclusion

Based on the available data, Route 1, starting from salicylic acid and proceeding through the methyl ester, is the more efficient and higher-yielding pathway for the synthesis of this compound. The formylation of methyl 2-methoxybenzoate using hexamethylenetetramine in methanesulfonic acid is particularly effective, boasting a 94% yield.[3] The overall yield for this route is estimated to be around 89% from methyl 2-methoxybenzoate.

In contrast, Route 2 is significantly hampered by the low yield of the initial formylation step . The Duff reaction on salicylic acid provides only a 16% yield of the desired 5-formyl-2-hydroxybenzoic acid and also produces the 3-formyl isomer, which complicates purification.[2][6] Although the subsequent methylation step proceeds with a good yield (79%), the poor performance in the first step makes the overall route less practical for large-scale synthesis.

For researchers and drug development professionals, Route 1 offers a more reliable and scalable method for obtaining this compound. The starting materials are readily available and the reaction conditions, while requiring careful control, are well-described in the literature. Future optimization could focus on the initial esterification and methylation of salicylic acid to further improve the overall efficiency of this already superior route.

References

A Researcher's Guide to Validating the Structure of 5-Formyl-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 5-formyl-2-methoxybenzoic acid and its derivatives. Understanding the nuanced interplay of functional groups within these molecules is critical for predicting their biological activity and advancing drug discovery efforts.

This publication details the experimental data and protocols necessary for unambiguous structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting comparative data for this compound and its key derivatives. Furthermore, we will contextualize the importance of this structural validation by examining a relevant biological pathway and outlining a typical workflow for structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its common derivatives: the methyl ester and the primary amide. This side-by-side comparison highlights the influence of the carboxylic acid derivative on the spectral properties of the molecule.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~9.9 (s, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~12.0 (br s, 1H, -COOH)~191 (-CHO), ~168 (-COOH), ~160 (C-OCH₃), ~135 (C-CHO), ~132, ~125, ~115 (Ar C-H), ~118 (Ar C-COOH), ~56 (-OCH₃)
Methyl 5-formyl-2-methoxybenzoate [1]9.91 (s, 1H, -CHO), 8.31 (d, J=2.1 Hz, 1H, Ar-H), 8.02 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 7.11 (d, J=8.6 Hz, 1H, Ar-H), 3.99 (s, 3H, -OCH₃), 3.91 (s, 3H, -COOCH₃)~191 (-CHO), ~166 (-COOCH₃), ~160 (C-OCH₃), ~135 (C-CHO), ~132, ~125, ~115 (Ar C-H), ~118 (Ar C-COOCH₃), ~56 (-OCH₃), ~52 (-COOCH₃)
5-Formyl-2-methoxybenzamide ~9.9 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~7.5, ~7.0 (br s, 2H, -CONH₂)~191 (-CHO), ~169 (-CONH₂), ~160 (C-OCH₃), ~135 (C-CHO), ~132, ~125, ~115 (Ar C-H), ~120 (Ar C-CONH₂), ~56 (-OCH₃)

Note: Data for this compound and 5-Formyl-2-methoxybenzamide are typical expected values based on spectroscopic principles. Experimental data for Methyl 5-formyl-2-methoxybenzoate is from cited literature.

Table 2: Mass Spectrometry and FTIR Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )[2]Mass Spectrometry (m/z)Key FTIR Absorptions (cm⁻¹)
This compound C₉H₈O₄180.16[M+H]⁺: 181.0495, [M-H]⁻: 179.0349[3]3300-2500 (br, O-H), 1700-1680 (C=O, acid), 1680-1660 (C=O, aldehyde), ~1250 (C-O)
Methyl 5-formyl-2-methoxybenzoate C₁₀H₁₀O₄194.18[M+H]⁺: 195.0652[1]~1720 (C=O, ester), 1680-1660 (C=O, aldehyde), ~1250 (C-O)
5-Formyl-2-methoxybenzamide C₉H₉NO₃179.17[M+H]⁺: 180.0604~3350, ~3180 (N-H), ~1660 (C=O, amide I), 1680-1660 (C=O, aldehyde), ~1640 (N-H bend)

Experimental Protocols

Detailed and consistent experimental protocols are vital for reproducible results. The following are standard methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters involve a proton-decoupled pulse sequence, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules and can be run in either positive or negative ion mode.

  • Mass Analysis : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass to four decimal places, which allows for the confirmation of the elemental composition.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Spectrum Acquisition : Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the key functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretches of the acid, ester, amide, and aldehyde, and C-O stretches).

Visualizing Experimental and Logical Workflows

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structure Validation synthesis Synthesis of 5-Formyl-2-methoxybenzoic acid derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography (for crystalline solids) purification->xray

A typical experimental workflow for the synthesis and structural validation of a new chemical entity.

The biological context of these molecules is crucial for drug development. Benzoic acid derivatives have been implicated in various cellular processes. The PI3K/Akt/NF-κB signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in diseases like cancer.[4][5][6][7] Validating the structure of potential inhibitors is the first step in developing targeted therapies.

signaling_pathway cluster_nucleus Cell Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activates ikk IKK akt->ikk Activates ikb IκB ikk->ikb Phosphorylates for degradation nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression inhibitor 5-Formyl-2-methoxybenzoic acid derivative (Inhibitor) inhibitor->akt Potential Target

The PI3K/Akt/NF-κB signaling pathway, a potential target for this compound derivatives.

Conclusion

The rigorous validation of the chemical structure of this compound derivatives through a combination of spectroscopic methods is a non-negotiable step in the research and development pipeline. The data and protocols presented in this guide offer a framework for achieving unambiguous structural confirmation. By ensuring the purity and correct structure of these compounds, researchers can confidently investigate their biological activities and pursue the development of novel therapeutics targeting critical signaling pathways. The continued exploration of the structure-activity relationships of this class of molecules holds significant promise for future drug discovery endeavors.[8][9][10][11][12]

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Formyl-2-methoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 5-Formyl-2-methoxybenzoic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.

Wash hands thoroughly after handling the chemical, and ensure that any contaminated clothing is removed and laundered before reuse.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.

  • Waste Classification: Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[1]

  • Containment:

    • For spills, prevent further leakage if it is safe to do so.[1]

    • Absorb the spilled material with an inert substance, such as sand or vermiculite.[3]

    • Sweep or vacuum up the absorbed material and place it into a suitable, labeled, and tightly closed container for disposal.[1][3]

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name ("this compound") and any other required hazard warnings.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[1]

  • Final Disposal:

    • The primary and universally recommended method for the disposal of this compound and its container is through an approved waste disposal plant.[1][2][4][5]

    • Do not allow the product to enter drains, soil, or other waterways.[1]

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: 5-Formyl-2-methoxybenzoic Acid for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste (Hazardous vs. Non-Hazardous) per EPA & Local Regulations ppe->classify spill Is there a spill? classify->spill contain Contain Spill with Inert Material spill->contain Yes collect Collect Waste into Labeled Container spill->collect No contain->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact Licensed Waste Disposal Service store->contact end End: Compliant Disposal contact->end

References

Personal protective equipment for handling 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Formyl-2-methoxybenzoic acid (CAS RN: 84923-70-6). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Scenario Required PPE Justification
Receiving and Unpacking - Safety glasses- Nitrile glovesProtects against accidental exposure from a damaged container.
Weighing and Aliquoting (Solid) - Safety goggles- Face shield (if splash risk)- Nitrile gloves (double-gloving recommended)- Lab coat or chemical-resistant apron- N95 respirator or working in a fume hoodMinimizes risk of inhaling airborne particles and protects skin and eyes from contact.
Preparing Solutions (Dissolving) - Chemical splash goggles- Face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or apronProtects against splashes of the chemical and solvent.
Conducting Reactions - Chemical splash goggles- Face shield- Appropriate chemical-resistant gloves (consult glove manufacturer's guide for specific solvents)- Flame-retardant lab coat (if working with flammable solvents)- Work in a certified chemical fume hoodProvides comprehensive protection during experimental procedures where reactions may be unpredictable.
Waste Disposal - Chemical splash goggles- Nitrile gloves- Lab coatProtects against splashes and contamination during the disposal process.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear safety glasses and nitrile gloves during unpacking.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

2. Weighing and Aliquoting (Solid Form):

  • Perform all weighing and aliquoting operations in a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.[4][5]

  • Wear safety goggles, a lab coat, and nitrile gloves. For larger quantities, consider double-gloving.

  • Use a dedicated, clean spatula and weighing vessel. Avoid creating dust.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6]

3. Solution Preparation:

  • Always prepare solutions in a chemical fume hood.[4][5]

  • Wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and nitrile gloves.

  • When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure proper ventilation and be aware of the properties of the solvent being used.

4. Experimental Use:

  • All experiments involving this compound should be conducted in a chemical fume hood.

  • Maintain a clean and organized workspace.

  • Keep all containers closed when not in use.

  • Be aware of potential chemical incompatibilities. This compound is a carboxylic acid and an aldehyde, and may react with strong bases, oxidizing agents, and reducing agents.

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Solutions containing this chemical should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Do not mix with incompatible waste streams.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

  • Do not pour any waste containing this chemical down the drain.[7]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Response a Receive & Inspect Chemical b Store in Cool, Dry, Ventilated Area a->b c Wear Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in Fume Hood c->d e Weigh Solid / Prepare Solution d->e f Conduct Experiment e->f g Segregate Waste (Solid & Liquid) f->g k Spill Occurs f->k If incident occurs l Exposure Occurs f->l If incident occurs h Label Hazardous Waste Containers g->h i Store Waste in Designated Area h->i j Arrange for EHS Pickup i->j m Follow Spill Protocol k->m n Follow First Aid Protocol l->n

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.